Hydroxy Tipelukast-d6
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C29H40O7S |
|---|---|
Peso molecular |
532.7 g/mol |
Nombre IUPAC |
4-[3-[3-(4-acetyl-3-hydroxy-2-propylphenyl)sulfanylpropoxy]-6-(1-hydroxyethyl)-2-propylphenoxy]butanoic acid |
InChI |
InChI=1S/C29H40O7S/c1-5-9-23-25(14-12-22(20(4)31)29(23)36-16-7-11-27(32)33)35-17-8-18-37-26-15-13-21(19(3)30)28(34)24(26)10-6-2/h12-15,20,31,34H,5-11,16-18H2,1-4H3,(H,32,33) |
Clave InChI |
MLDWEJZYGSSUCN-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C=CC(=C1OCCCC(=O)O)C(C)O)OCCCSC2=C(C(=C(C=C2)C(=O)C)O)CCC |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Hydroxy Tipelukast-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties, analytical methodologies, and relevant biological context for Hydroxy Tipelukast-d6. This deuterated analog of a major metabolite of Tipelukast is a critical tool in pharmacokinetic and drug metabolism studies.
Core Chemical Properties
This compound is the deuterated form of Hydroxy Tipelukast, a metabolite of the investigational drug Tipelukast (MN-001). The incorporation of six deuterium atoms provides a stable isotopic label, making it an ideal internal standard for mass spectrometry-based quantification.
Below is a summary of the available chemical data for this compound and its sodium salt.
| Property | This compound | This compound Sodium Salt |
| Alternate Name | 4-(3-(3-((4-Acetyl-3-hydroxy-2-propylphenyl)thio)propoxy-d6)-6-(1-hydroxyethyl)-2-propylphenoxy)butanoic Acid[1] | - |
| CAS Number | 1027597-04-1[1] | 34698-41-4 |
| Molecular Formula | C₂₉H₃₄D₆O₇S[1] | C₂₉H₃₃D₆NaO₇S |
| Molecular Weight | 538.73 g/mol [1] | 560.71 g/mol |
| Physical Form | Solid (assumed) | Solid (assumed) |
| Solubility | Soluble in methanol and acetonitrile | Data not publicly available |
| Melting Point | Data not publicly available | Data not publicly available |
| Boiling Point | Data not publicly available | Data not publicly available |
| Storage | Recommended storage for the solid form is at -20°C for up to 3 years, and in solvent at -80°C for up to 1 year. It is advised to protect the compound from light and moisture and to minimize freeze-thaw cycles for solutions. | Data not publicly available |
Biological Context and Mechanism of Action of Parent Compound (Tipelukast)
This compound is a metabolite of Tipelukast, a drug candidate with anti-inflammatory and anti-fibrotic properties.[2] Tipelukast is being investigated for conditions such as idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH).[3][4] The therapeutic effects of Tipelukast are attributed to its multi-faceted mechanism of action, which includes:
-
Leukotriene (LT) Receptor Antagonism : Tipelukast blocks the action of leukotrienes, which are inflammatory mediators.[3][4][5]
-
Phosphodiesterase (PDE) Inhibition : It primarily inhibits PDE3 and PDE4, leading to an increase in cyclic adenosine monophosphate (cAMP), which has anti-inflammatory effects.[3][4][5]
-
5-Lipoxygenase (5-LO) Inhibition : By inhibiting 5-LO, Tipelukast reduces the production of leukotrienes.[3][4][5]
These actions collectively contribute to the down-regulation of genes associated with fibrosis and inflammation.[3]
Signaling Pathway of Tipelukast
Caption: Mechanism of action of Tipelukast.
Experimental Protocols
This compound is primarily utilized as an internal standard in bioanalytical methods to ensure the accuracy and precision of the quantification of Tipelukast and its metabolites in biological matrices.
General Protocol for Synthesis of Deuterated Internal Standards
While a specific synthesis protocol for this compound is not publicly available, the general approaches for preparing deuterated internal standards include:
-
Hydrogen-Deuterium Exchange Reactions : This method involves the exchange of protons for deuterons using a deuterium source like D₂O, often with an acid or base catalyst.[6]
-
Catalytic Deuteration : Unsaturated bonds in a precursor molecule can be saturated with deuterium gas (D₂) in the presence of a metal catalyst.[6]
-
Total Synthesis with Deuterated Precursors : This involves a multi-step synthesis starting from commercially available deuterated building blocks.[6]
The position of the deuterium label is crucial and should be on a metabolically stable part of the molecule to prevent in-vivo H/D exchange.[6]
Sample Preparation for LC-MS/MS Analysis
The following is a representative protein precipitation protocol for the extraction of Tipelukast and its metabolites from human plasma using this compound as an internal standard.
Materials and Reagents:
-
Human plasma
-
Tipelukast and this compound stock solutions (e.g., 1 mg/mL in methanol)
-
Acetonitrile
-
Methanol
-
Water
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Prepare working standard solutions of Tipelukast and a working solution of the internal standard (this compound).
-
Pipette a small volume of human plasma (e.g., 50 µL) into microcentrifuge tubes.
-
Spike the plasma with the Tipelukast working standards for calibration curve and quality control samples.
-
Add the this compound internal standard working solution to all samples except for the blank.
-
Add a protein precipitating agent, such as acetonitrile (e.g., 200 µL), to all tubes.
-
Vortex the mixture vigorously for approximately 1 minute to precipitate the plasma proteins.
-
Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Forced Degradation Study Protocol
To assess the stability of this compound, a forced degradation study can be performed under various stress conditions.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).
-
Subject aliquots of the stock solution to the following stress conditions:
-
Acidic Hydrolysis : Mix with an equal volume of a dilute acid (e.g., 0.1 M HCl) and incubate at an elevated temperature (e.g., 60°C).
-
Alkaline Hydrolysis : Mix with an equal volume of a dilute base (e.g., 0.1 M NaOH) and incubate at an elevated temperature.
-
Oxidative Degradation : Treat with a solution of hydrogen peroxide (e.g., 3%).
-
Thermal Degradation : Heat the solid compound or a solution at a high temperature (e.g., 80°C).
-
Photolytic Degradation : Expose a solution of the compound to a controlled light source.
-
-
At specified time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase for analysis by a stability-indicating HPLC method.
Analytical Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of Tipelukast and its metabolites using this compound as an internal standard.
| Parameter | Typical Value/Condition |
| Chromatography System | HPLC or UHPLC |
| Analytical Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 - 0.6 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Experimental and Logical Workflows
Workflow for a Forced Degradation Study
Caption: Workflow for a forced degradation study.
References
Probing the Molecular Architecture: A Technical Guide to the Structure Elucidation of Hydroxy Tipelukast-d6
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and analytical techniques integral to the structure elucidation of Hydroxy Tipelukast-d6, a critical deuterated internal standard used in the bioanalysis of the therapeutic agent Tipelukast. While specific proprietary data on its synthesis and characterization are not publicly available, this document outlines the established scientific principles and workflows that would be employed for such a structural determination.
Introduction to Tipelukast and the Role of Deuterated Metabolites
Tipelukast (also known as MN-001) is an orally bioavailable small molecule with a multifaceted mechanism of action, exhibiting both anti-inflammatory and anti-fibrotic properties.[1][2] It is under investigation for treating conditions such as idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH).[1][3] The therapeutic efficacy and safety of a drug are intrinsically linked to its metabolic fate. Understanding how the body processes a drug molecule is a cornerstone of pharmaceutical development.
The metabolism of Tipelukast can lead to the formation of hydroxylated metabolites.[2] To accurately quantify Tipelukast and its metabolites in biological samples, a stable isotope-labeled internal standard is essential.[1][4] this compound serves this critical role. By replacing six hydrogen atoms with deuterium, a stable, heavier isotope, this molecule becomes distinguishable by mass spectrometry from its non-deuterated counterpart, while retaining nearly identical chemical and chromatographic properties.[5] This allows it to be spiked into a biological sample at a known concentration, correcting for variations in sample preparation and analytical instrumentation, thereby ensuring the accuracy and precision of quantitative data.[4]
The definitive confirmation of the chemical structure of this compound is paramount to its validity as an analytical standard. This guide details the likely spectroscopic and spectrometric journey to elucidate its molecular architecture.
Deduced Structure of this compound
Based on the publicly available chemical name, 4-(3-(3-((4-Acetyl-3-hydroxy-2-propylphenyl)thio)propoxy-d6)-6-(1-hydroxyethyl)-2-propylphenoxy)butanoic Acid, the structure of this compound can be inferred.[6] The parent compound, Tipelukast, is an alkyl-phenylketone.[7] The name indicates that the deuterium atoms are located on the propoxy linker. The hydroxylation has occurred on one of the aromatic rings.
Core Structure of Tipelukast:
-
Two substituted phenyl rings.
-
A thioether linkage.
-
A propoxy linker connecting the two aromatic systems.
-
A butanoic acid chain.
-
Propyl and acetyl functional groups on the phenyl rings.
Structural Modifications in this compound:
-
Hydroxylation: Addition of a hydroxyl (-OH) group. Based on the name "4-Acetyl-3-hydroxy...", the hydroxylation is on one of the phenyl rings.
-
Deuteration: Replacement of six hydrogen atoms with deuterium (d6) on the propoxy group.
Experimental Protocols for Structure Elucidation
The definitive structure of a complex organic molecule like this compound is typically confirmed through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of the molecule with high accuracy. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and elucidate the connectivity of its atoms.
Protocol for HRMS and MS/MS Analysis:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.[8] This stock is then further diluted to an appropriate concentration (e.g., 1 µg/mL) for infusion into the mass spectrometer.
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a time-of-flight (TOF) instrument, coupled with an electrospray ionization (ESI) source is used.
-
Data Acquisition (HRMS): The sample is infused into the ESI source in positive ion mode. Full scan mass spectra are acquired over a relevant m/z range to determine the accurate mass of the protonated molecule [M+H]+.
-
Data Acquisition (MS/MS): The protonated molecule of this compound is selected as the precursor ion. Collision-induced dissociation (CID) is applied to fragment the ion. The resulting product ion spectrum is recorded.
-
Data Analysis: The accurate mass measurement from the HRMS analysis is used to confirm the elemental formula (C29H34D6O7S). The fragmentation pattern from the MS/MS spectrum is analyzed to confirm the structure of different parts of the molecule and the location of the deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. 1H NMR provides information about the chemical environment of hydrogen atoms, while 13C NMR provides information about the carbon skeleton. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity between atoms.
Protocol for NMR Analysis:
-
Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: A standard suite of NMR experiments is performed:
-
1H NMR
-
13C NMR
-
Deuterium (2H) NMR to confirm the presence and general location of the deuterium labels.
-
2D COSY (Correlation Spectroscopy) to identify proton-proton couplings.
-
2D HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range correlations between protons and carbons, which is crucial for piecing together the molecular structure.
-
-
Data Analysis: The chemical shifts, coupling constants, and correlations from the various NMR spectra are analyzed to assemble the complete structure of the molecule, confirming the positions of the hydroxyl group and the deuterium atoms. The absence of proton signals in the propoxy region of the 1H NMR spectrum, coupled with the presence of a signal in the 2H NMR spectrum, would confirm the location of the deuterium labels.
Quantitative Data Presentation
The following tables represent hypothetical data that would be expected from the structure elucidation experiments for this compound.
Table 1: High-Resolution Mass Spectrometry Data
| Parameter | Observed Value | Theoretical Value (for C29H35D6O7S+) | Difference (ppm) |
| [M+H]+ | 539.2635 | 539.2638 | -0.56 |
Table 2: Key Tandem Mass Spectrometry (MS/MS) Fragments
| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Postulated Neutral Loss/Fragment Structure |
| 539.3 | 521.3 | Loss of H2O |
| 539.3 | 479.3 | Loss of Butanoic Acid |
| 539.3 | 325.2 | Cleavage at the thioether bond |
| 539.3 | 211.1 | Fragment containing the deuterated propoxy linker |
Table 3: Hypothetical ¹H NMR Chemical Shifts
| Proton | Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | 6.8 - 7.5 | m |
| -CH2- (Butanoic Acid) | 2.2 - 2.5 | m |
| Acetyl Protons (-COCH3) | 2.6 | s |
| Propyl Protons (-CH2CH2CH3) | 0.9 - 1.7 | m |
| Hydroxyl Proton (-OH) | 9.5 | s |
Note: The absence of signals corresponding to the propoxy linker protons would be a key indicator of deuteration at that position.
Visualization of Workflows and Pathways
The following diagrams illustrate the logical workflow for structure elucidation and the metabolic pathway of Tipelukast.
Caption: General Workflow for Structure Elucidation.
Caption: Metabolic Pathway of Tipelukast.
Conclusion
The structure elucidation of this compound is a critical step in its validation as a reliable internal standard for bioanalytical studies. Through a combination of high-resolution mass spectrometry and multi-dimensional NMR spectroscopy, its elemental composition, molecular weight, and the precise connectivity of its atoms, including the location of the hydroxyl group and the six deuterium atoms, can be unequivocally determined. While this guide is based on established analytical principles rather than specific released data, it provides a robust framework for understanding the rigorous process of structural confirmation required for such a vital analytical tool in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 6. scbt.com [scbt.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. benchchem.com [benchchem.com]
The Multifaceted Mechanism of Action of Tipelukast and the Role of Hydroxy Tipelukast-d6 in its Metabolic Elucidation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tipelukast (MN-001) is a novel, orally bioavailable small molecule with a complex and multifaceted mechanism of action that confers both anti-inflammatory and anti-fibrotic properties.[1][2] This technical guide provides a comprehensive overview of the core mechanisms of Tipelukast, including its interactions with key signaling pathways. Furthermore, it details the application of its deuterated hydroxy metabolite, Hydroxy Tipelukast-d6, as a critical tool in pharmacokinetic and metabolic studies. While extensive clinical investigation of Tipelukast is ongoing, this document synthesizes the currently available public information to serve as a valuable resource for the scientific community.
Core Mechanism of Action of Tipelukast
Tipelukast exerts its therapeutic effects through a multi-pronged approach, simultaneously targeting several key pathways involved in inflammation and fibrosis.[3][4] Its mechanism is not limited to a single receptor or enzyme but rather a constellation of interactions that collectively contribute to its pharmacological profile. The primary known mechanisms of action are detailed below.
Leukotriene Pathway Inhibition
A significant component of Tipelukast's action is its interference with the leukotriene pathway, a critical mediator of inflammation.
-
Leukotriene (LT) Receptor Antagonism : Tipelukast acts as a leukotriene receptor antagonist.[3][5] Cysteinyl leukotrienes (CysLTs) are potent inflammatory mediators that bind to CysLT receptors, such as CysLT1R.[6][7] By blocking these receptors, Tipelukast prevents the downstream signaling that leads to inflammatory responses.[8][9]
-
5-Lipoxygenase (5-LO) Inhibition : In addition to receptor antagonism, Tipelukast also inhibits 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes from arachidonic acid.[3][4] This dual action of inhibiting both the synthesis and the receptor binding of leukotrienes makes for a more comprehensive blockade of this pro-inflammatory pathway.
Phosphodiesterase (PDE) Inhibition
Tipelukast is an inhibitor of phosphodiesterases (PDE), primarily targeting PDE3 and PDE4.[3] PDEs are enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various cellular functions. By inhibiting PDE3 and PDE4, Tipelukast increases intracellular levels of cAMP, which has broad anti-inflammatory effects, including the suppression of cytokine release from immune cells.
Additional Mechanisms
Beyond the leukotriene and PDE pathways, Tipelukast has been shown to:
-
Inhibit Phospholipase C (PLC) : This inhibition further dampens inflammatory signaling cascades.
-
Down-regulate Pro-fibrotic and Pro-inflammatory Genes : Tipelukast has been observed to decrease the expression of genes that promote fibrosis, such as lysyl oxidase homolog 2 (LOXL2), collagen type 1, and tissue inhibitor of metalloproteinases 1 (TIMP-1).[4][5] It also down-regulates genes involved in inflammation, including C-C chemokine receptor type 2 (CCR2) and monocyte chemoattractant protein-1 (MCP-1).[4][5]
The following diagram illustrates the interconnected signaling pathways modulated by Tipelukast.
Caption: Multi-target mechanism of action of Tipelukast.
Quantitative Data
Currently, there is a lack of publicly available quantitative data summarizing the pharmacokinetic parameters of Tipelukast and its hydroxy metabolite.[1] Information from drug databases explicitly states that data on binding affinities (e.g., Ki), half-maximal inhibitory concentrations (IC50), metabolism, route of elimination, half-life, and clearance are "Not Available".[1][10]
The Role of this compound in Drug Metabolism Studies
Characterization and Application
This compound is a deuterated analog of Hydroxy Tipelukast, a putative metabolite of Tipelukast.[11] Its primary application is as an internal standard (IS) in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Hydroxy Tipelukast in biological matrices such as plasma and liver microsomes.[11] The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability of pharmacokinetic data.
One report suggests that the hydroxy metabolite of Tipelukast, referred to as MN-002, may possess its own biological activity by enhancing cholesterol efflux in macrophages through the upregulation of ABCA1 and ABCG1 transport proteins.[1]
Experimental Protocol: In Vitro Metabolism of Tipelukast using Human Liver Microsomes
The following provides a generalized protocol for an in vitro experiment to study the metabolism of Tipelukast and the formation of its hydroxylated metabolite using this compound as an internal standard.
Objective: To characterize the in vitro metabolism of Tipelukast in human liver microsomes (HLMs) and quantify the formation of Hydroxy Tipelukast.
Materials:
-
Tipelukast
-
This compound (Internal Standard)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of Tipelukast and this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in an appropriate buffer or solvent.
-
Prepare an HLM suspension in phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine the HLM suspension and Tipelukast working solution.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Include control incubations (e.g., without NADPH, without Tipelukast).
-
-
Sample Quenching and Preparation:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing the this compound internal standard.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method optimized for the detection and quantification of Hydroxy Tipelukast and this compound.
-
The following diagram illustrates the experimental workflow.
Caption: Workflow for in vitro metabolism study of Tipelukast.
Clinical Context
Tipelukast (MN-001) has been investigated in clinical trials for conditions such as idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH).[5][12] In a Phase 2 study for IPF, patients were administered 750 mg of Tipelukast twice daily.[12] While the trial did not meet its primary endpoint of significantly improving lung function, it did show some positive effects, such as a reduction in worsening IPF events.[2]
Conclusion
Tipelukast is a promising therapeutic agent with a unique and complex mechanism of action that targets multiple pathways central to inflammation and fibrosis. Its ability to act as a leukotriene receptor antagonist, a 5-LO inhibitor, and a PDE inhibitor underscores its potential for treating complex inflammatory and fibrotic diseases. The development and use of this compound are essential for the precise characterization of its metabolic profile, which is a critical step in its ongoing clinical development. Further research and the publication of quantitative pharmacokinetic and pharmacodynamic data will be invaluable for a more complete understanding of this novel compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 3. Tipelukast (MN-001) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 4. medicinova.com [medicinova.com]
- 5. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 6. Regulation of cysteinyl leukotriene type 1 receptor internalization and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cysteinyl leukotriene signaling through perinuclear CysLT1 receptors on vascular smooth muscle cells transduces nuclear calcium signaling and alterations of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. benchchem.com [benchchem.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
An In-depth Technical Guide on the Metabolism of Tipelukast (MN-001)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the currently available public information on the metabolism of tipelukast (MN-001). It is important to note that detailed, quantitative pharmacokinetic and metabolism data for tipelukast have not been widely disclosed in peer-reviewed literature or public regulatory documents. The information presented herein is based on company press releases, clinical trial information, and drug database entries, which may be limited in scope.
Introduction
Tipelukast (also known as MN-001) is an orally bioavailable small molecule under investigation for its anti-inflammatory and anti-fibrotic properties.[1][2] It is being developed for the treatment of various conditions, including idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH).[1][3] Tipelukast exhibits a multi-faceted mechanism of action, targeting several key pathways involved in inflammation and fibrosis.[4] Understanding the metabolism of tipelukast is crucial for a comprehensive assessment of its efficacy, safety, and drug-drug interaction potential.
Metabolic Profile of Tipelukast
Detailed studies on the biotransformation of tipelukast in humans have not been made publicly available. However, information from the developing company indicates the presence of at least one major metabolite.
Major Metabolites
The primary known metabolite of tipelukast is designated as MN-002 .[1][5] While the exact chemical structure of MN-002 has not been publicly disclosed, it has been referred to as a "hydroxy metabolite" of tipelukast.[1] This suggests that a primary metabolic pathway for tipelukast involves hydroxylation, a common phase I metabolic reaction.
Biological Activity of MN-002: Importantly, the major metabolite MN-002 is not inert and possesses biological activity. Preclinical research has demonstrated that MN-002 can enhance cholesterol efflux in macrophages.[1][5] This effect is achieved by upregulating the expression of key transport proteins, namely ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1).[1][5] This activity suggests that MN-002 may contribute to the overall therapeutic profile of tipelukast, particularly in conditions with a metabolic component like atherosclerosis.[5]
Putative Metabolic Pathway
Based on the identification of a major hydroxy metabolite, a simplified metabolic pathway for tipelukast can be proposed. This pathway likely involves Phase I oxidation, a common route for the metabolism of xenobiotics.
Caption: Putative metabolic pathway of Tipelukast to its major metabolite.
Quantitative Data
A comprehensive search of publicly available data reveals a lack of quantitative information on the metabolism and pharmacokinetics of tipelukast and its metabolites. Information from drug databases explicitly states that data on metabolism, route of elimination, half-life, and clearance are "Not Available".[1][6] Therefore, tables summarizing pharmacokinetic parameters such as AUC, Cmax, Tmax, and the percentage of metabolites formed cannot be provided at this time.
Experimental Protocols
Detailed experimental protocols for the identification, characterization, and quantification of tipelukast and its metabolites are not available in the public domain. However, a general workflow for such studies can be outlined based on standard practices in drug metabolism research.
Caption: Generalized workflow for studying drug metabolism.
A typical investigation would likely involve:
-
In Vitro Studies: Incubation of tipelukast with human liver microsomes, S9 fractions, or hepatocytes to identify the primary metabolic pathways and the cytochrome P450 (CYP) enzymes involved.
-
In Vivo Studies: Administration of tipelukast to preclinical species and human subjects, followed by the collection of biological matrices (plasma, urine, feces) at various time points.
-
Analytical Methodology: The use of high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the separation, detection, and quantification of tipelukast and its metabolites.
-
Metabolite Identification: Structural elucidation of metabolites using high-resolution mass spectrometry and comparison with synthetic standards.
Mechanism of Action of Tipelukast
To provide a broader context, the multi-faceted mechanism of action of the parent compound, tipelukast, is relevant for understanding its overall pharmacological profile.
Caption: Multi-faceted mechanism of action of Tipelukast.
Conclusion
While tipelukast is a promising therapeutic agent with a unique mechanism of action, a detailed public understanding of its metabolism and pharmacokinetics is currently limited. The identification of a major, biologically active hydroxy metabolite, MN-002, underscores the importance of characterizing the metabolic profile of tipelukast to fully comprehend its clinical pharmacology. Further publications from the developing company or independent researchers will be necessary to populate the existing data gaps regarding quantitative metabolic parameters and detailed experimental protocols. For now, researchers should be aware of the limited nature of the publicly available information on tipelukast metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. Tipelukast (MN-001) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 3. Tipelukast - MediciNova - AdisInsight [adisinsight.springer.com]
- 4. medicinova.com [medicinova.com]
- 5. tipelukast (MN-001) / MediciNova [delta.larvol.com]
- 6. go.drugbank.com [go.drugbank.com]
The Role of Hydroxy Tipelukast-d6 in Modern Drug Metabolism Studies: A Technical Guide
This technical guide provides an in-depth overview of the application of Hydroxy Tipelukast-d6 in the study of Tipelukast, a novel therapeutic agent. Tailored for researchers, scientists, and drug development professionals, this document details the principles behind the use of deuterated internal standards, presents experimental protocols, and summarizes key data in a structured format to facilitate understanding and application in a laboratory setting.
Introduction to Tipelukast and the Need for Precise Bioanalysis
Tipelukast (also known as MN-001) is an orally bioavailable small molecule with significant therapeutic potential, demonstrating both anti-inflammatory and anti-fibrotic properties.[1][2] It is currently under investigation for treating complex diseases such as idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH).[1][2][3] Tipelukast's mechanism of action is multifaceted, involving leukotriene (LT) receptor antagonism, inhibition of phosphodiesterases (PDEs 3 and 4), and inhibition of 5-lipoxygenase (5-LO).[2][4]
Understanding the absorption, distribution, metabolism, and excretion (ADME) of Tipelukast is critical for its clinical development. This involves the identification and quantification of its metabolites to evaluate their efficacy and safety.[1] A common metabolic pathway for many drugs is hydroxylation. The resulting hydroxylated metabolites must be accurately quantified in complex biological matrices like plasma or liver microsomes. This presents a significant analytical challenge.
To overcome this, stable isotope-labeled internal standards are employed. This compound, a deuterated analog of the potential hydroxy metabolite of Tipelukast, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, ensuring the accuracy and precision required for robust drug metabolism studies.[1][2][5]
The Gold Standard: Why Use Deuterated Internal Standards?
In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard (IS) is essential to correct for variability during sample preparation and analysis.[6][7] Stable isotope-labeled (SIL) compounds, especially deuterated ones, are considered the "gold standard" for this purpose.[5][6][8]
A deuterated standard is chemically and structurally almost identical to the analyte of interest.[8] This means it exhibits nearly identical behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[7][8] It co-elutes with the analyte and experiences the same matrix effects (ion suppression or enhancement), allowing for highly accurate and precise normalization of the analyte's signal.[5][6] The mass spectrometer can easily distinguish between the analyte and the heavier deuterated standard, and the ratio of their peak areas provides a reliable quantification of the analyte.[6]
Figure 1: Principle of using a deuterated internal standard for accurate quantification.
Experimental Protocols
In Vitro Metabolism Study Using Human Liver Microsomes (HLMs)
This protocol describes a typical experiment to investigate the formation of hydroxylated metabolites of Tipelukast.[1]
Objective: To detect and quantify the formation of Hydroxy Tipelukast in an HLM incubation system, using this compound as the internal standard for accurate quantification.
Table 1: Stock and Working Solution Preparation
| Solution | Stock Concentration | Dilution Solvent | Working Concentration | Working Solvent |
|---|---|---|---|---|
| Tipelukast | 10 mM | DMSO or Methanol | 100 µM | Incubation Buffer |
| This compound (IS) | 1 mg/mL | Methanol | 100 ng/mL | 50:50 Acetonitrile:Water |
Data sourced from BenchChem Application Note.[1]
Table 2: Incubation Protocol
| Step | Procedure | Details |
|---|---|---|
| 1. Incubation Setup | In a microcentrifuge tube, combine: | - Phosphate buffer (pH 7.4)- HLMs (e.g., 0.5 mg/mL final conc.)- Tipelukast working solution (e.g., 1 µM final conc.) |
| 2. Pre-incubation | Pre-incubate the mixture. | 37°C for 5 minutes. |
| 3. Reaction Initiation | Initiate the metabolic reaction. | Add NADPH regenerating system. |
| 4. Incubation | Incubate at specified time points. | 37°C in a shaking water bath (e.g., 0, 5, 15, 30, 60 min). |
| 5. Reaction Quenching | Terminate the reaction. | Add 2 volumes of ice-cold acetonitrile containing the this compound IS. |
| 6. Protein Precipitation | Vortex vigorously and centrifuge. | Vortex for 1 min, then centrifuge at high speed (e.g., 14,000 rpm) for 10 min at 4°C. |
| 7. Sample Preparation | Transfer the supernatant. | Transfer to a new tube or 96-well plate for LC-MS/MS analysis. |
Protocol adapted from BenchChem Application Note.[1]
Figure 2: Workflow for in vitro metabolism study of Tipelukast using HLMs.
Bioanalytical Method for Tipelukast Quantification in Human Plasma
This protocol outlines the quantification of Tipelukast in human plasma, a typical application in pharmacokinetic studies.[5]
Objective: To accurately measure the concentration of Tipelukast in human plasma samples.
Experimental Protocol:
-
Sample Aliquoting: Aliquot 100 µL of human plasma (blank, standard, or study sample) into a 1.5 mL microcentrifuge tube.[5]
-
Internal Standard Addition: Add 25 µL of the this compound Internal Standard Working Solution. Vortex for 10 seconds.[5]
-
Protein Precipitation: Add 300 µL of acetonitrile to precipitate plasma proteins. Vortex vigorously for 1 minute.[5]
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Supernatant Transfer: Transfer 200 µL of the clear supernatant to a 96-well plate or HPLC vial.[5]
-
Injection: Inject 5 µL into the LC-MS/MS system for analysis.[5]
Table 3: General LC-MS/MS System Parameters
| Parameter | Typical Setting |
|---|---|
| Instrumentation | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer. |
| Ionization Source | Electrospray Ionization (ESI), typically in positive mode. |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[6] |
| Mobile Phase A | Water with 0.1% Formic Acid.[6] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid.[6] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) for specific detection of Tipelukast and this compound. |
Note: These are general parameters and must be optimized for the specific compounds and instrumentation used.[1]
Data Presentation and Performance
While specific pharmacokinetic data for Tipelukast is not publicly available, representative performance data for a validated bioanalytical assay using this compound demonstrates the high quality of results achievable.[5][9]
Table 4: Representative Bioanalytical Method Performance Data
| QC Level | Nominal Conc. (ng/mL) | Accuracy (% Nominal) | Precision (% CV) |
|---|---|---|---|
| LLOQ | 1.0 | 95.0 - 105.0 | < 15.0 |
| LQC | 3.0 | 97.0 - 103.0 | < 10.0 |
| MQC | 50.0 | 98.0 - 102.0 | < 8.0 |
| HQC | 150.0 | 97.5 - 102.5 | < 7.5 |
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control. Data represents expected performance meeting FDA guidelines.[5]
Visualizing Tipelukast's Mechanism of Action
The therapeutic effects of Tipelukast are attributed to its interaction with multiple signaling pathways involved in inflammation and fibrosis.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 4. Tipelukast (MN-001) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. benchchem.com [benchchem.com]
Navigating the Isotopic Landscape: A Technical Guide to Hydroxy Tipelukast-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, biochemical properties, and analytical applications of Hydroxy Tipelukast-d6. Designed for the scientific community, this document synthesizes available data, details experimental methodologies, and visualizes complex biological and experimental workflows to support ongoing research and development efforts.
Commercial Availability and Physicochemical Properties
This compound, the deuterated stable isotope-labeled internal standard of a major metabolite of Tipelukast (MN-001), is commercially available from several specialized suppliers for research purposes. Its primary application is in quantitative bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), to ensure accurate and precise measurement of the unlabeled analyte in biological matrices.[1]
Below is a summary of the key physicochemical data for this compound, compiled from various suppliers. Researchers are advised to consult the Certificate of Analysis (CoA) from their chosen supplier for lot-specific details.
| Property | Value |
| Chemical Name | 4-(3-(3-((4-Acetyl-3-hydroxy-2-propylphenyl)thio)propoxy-d6)-6-(1-hydroxyethyl)-2-propylphenoxy)butanoic Acid |
| CAS Number | 1027597-04-1[2] |
| Molecular Formula | C₂₉H₃₄D₆O₇S |
| Molecular Weight | 538.73 g/mol [3] |
| Deuteration | Six deuterium atoms are located on the propoxy linker chain.[4] |
Table 1: Physicochemical Properties of this compound
| Supplier | Product Name | Notes |
| Santa Cruz Biotechnology, Inc. | This compound | For research use only.[3] |
| LGC Standards | This compound Sodium Salt | May require custom synthesis.[5] |
| Clinivex | [2H6]-Hydroxy Tipelukast | Available as a sodium salt.[1] |
Table 2: Commercial Suppliers of this compound
Biochemical Context: The Role of Tipelukast
This compound is intrinsically linked to its parent compound, Tipelukast (MN-001), a novel, orally bioavailable small molecule with demonstrated anti-inflammatory and anti-fibrotic properties.[6] Understanding the mechanism of action of Tipelukast is crucial for contextualizing the significance of its metabolites in drug development.
Tipelukast exerts its therapeutic effects through a multi-faceted signaling pathway.[6][7] Its known mechanisms of action include:
-
Inhibition of Phosphodiesterases (PDE): Primarily targeting PDE3 and PDE4.[6][7]
-
Inhibition of 5-Lipoxygenase (5-LO): A key enzyme in the leukotriene synthesis pathway.[6][7]
-
Leukotriene (LT) Receptor Antagonism: Blocking the action of pro-inflammatory leukotrienes.[6][7][8]
-
Inhibition of Phospholipase C (PLC). [9]
-
Down-regulation of Pro-fibrotic and Pro-inflammatory Genes: Including LOXL2, Collagen Type 1, TIMP-1, CCR2, and MCP-1.[6][8]
Due to these properties, Tipelukast has been investigated in clinical trials for conditions such as idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH).[1]
Experimental Protocol: In Vitro Metabolism of Tipelukast
The primary application of this compound is as an internal standard for the quantification of Hydroxy Tipelukast.[1] Below is a detailed protocol for a typical in vitro experiment to investigate the formation of hydroxylated metabolites of Tipelukast using human liver microsomes (HLMs).
3.1. Materials
-
Tipelukast
-
This compound (Internal Standard)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Purified water, LC-MS grade
3.2. Procedure
-
Preparation of Working Solutions:
-
Prepare a stock solution of Tipelukast (e.g., 10 mM in DMSO or Methanol).
-
Prepare a working solution of Tipelukast (e.g., 100 µM) by diluting the stock solution in the incubation buffer.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL in methanol).
-
Prepare an internal standard working solution of this compound (e.g., 100 ng/mL in 50:50 Acetonitrile:Water).
-
-
Incubation:
-
In a microcentrifuge tube, combine phosphate buffer, HLMs (final concentration, e.g., 0.5 mg/mL), and the Tipelukast working solution (final concentration, e.g., 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C in a shaking water bath for specified time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Include control incubations (e.g., no Tipelukast, no NADPH) to assess background interference and non-enzymatic degradation.
-
-
Sample Quenching and Protein Precipitation:
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the this compound internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
3.3. LC-MS/MS Analysis
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Hydroxy Tipelukast: The precursor ion (Q1) will be the [M+H]+ of Hydroxy Tipelukast. The product ion (Q3) will be a characteristic fragment ion, determined by direct infusion of a standard.
-
This compound: The precursor ion (Q1) will be the [M+H]+ of this compound. The product ion (Q3) will be the corresponding deuterated fragment ion.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Quantitative Data
A comprehensive public record of the pharmacokinetic profile, including parameters such as AUC, Cmax, and half-life for Tipelukast and its hydroxy metabolite, is largely unavailable. The quantitative data that is publicly accessible is primarily limited to the physicochemical properties of this compound provided by commercial suppliers, as summarized in Table 1.
Conclusion
This compound is a critical research tool for the accurate quantification of the primary metabolite of Tipelukast. While detailed pharmacokinetic data on Tipelukast and its metabolites remains limited in the public domain, the availability of this stable isotope-labeled standard from commercial suppliers enables researchers to conduct precise in vitro and in vivo metabolism and pharmacokinetic studies. The well-characterized multi-target mechanism of action of Tipelukast underscores the importance of such studies in the ongoing development of this compound for inflammatory and fibrotic diseases. This guide provides a foundational resource for scientists and drug development professionals engaged in research involving Tipelukast and its metabolic pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound Sodium Salt | LGC Standards [lgcstandards.com]
- 6. medicinova.com [medicinova.com]
- 7. Tipelukast (MN-001) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 8. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 9. Tipelukast - MediciNova - AdisInsight [adisinsight.springer.com]
Hydroxy Tipelukast-d6: A Technical Guide for Researchers
For immediate use by researchers, scientists, and drug development professionals.
This in-depth technical guide provides comprehensive information on the procurement and application of Hydroxy Tipelukast-d6, a critical internal standard for the bioanalysis of Tipelukast (MN-001). This document outlines commercially available suppliers, detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a visualization of the parent compound's mechanism of action.
Commercial Availability and Procurement
This compound is a deuterated analog of a Tipelukast metabolite, designed for use as an internal standard in quantitative bioanalytical assays. Its primary application is to ensure accuracy and precision in measuring Tipelukast and its metabolites in biological matrices. Several specialized chemical suppliers offer this compound for research purposes. Pricing is generally available upon request from the suppliers.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Santa Cruz Biotechnology, Inc. | This compound | 1027597-04-1 | C₂₉H₃₄D₆O₇S | 538.73 | For research use only.[1] |
| LGC Standards | This compound Sodium Salt | Not explicitly listed, parent CAS is 1027597-04-1 | Not specified | Not specified | Custom synthesis may be required.[2] |
| Clinivex | [2H6]-Hydroxy Tipelukast | 1027597-04-1 | C₂₉H₃₃D₆NaO₇S | 561.72 | Available as sodium salt. |
| InvivoChem | This compound sodium | 2714473-19-3 (sodium salt) | Not specified | Not specified | Deuterated form of Hydroxy Tipelukast sodium salt.[3] |
Experimental Protocols
The primary application of this compound is as an internal standard for the quantification of Tipelukast in biological samples using LC-MS/MS. The following protocols are representative methodologies.
Quantification of Tipelukast in Human Plasma
This protocol outlines a protein precipitation method for the extraction of Tipelukast from human plasma prior to LC-MS/MS analysis.
Materials and Reagents:
-
Human plasma (K₂-EDTA)
-
Tipelukast reference standard
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Polypropylene microcentrifuge tubes
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Tipelukast in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
From these stocks, prepare working standard solutions of Tipelukast and a working solution of the internal standard (e.g., 100 ng/mL) by serial dilution with 50:50 acetonitrile/water.
-
-
Sample Preparation:
-
To 50 µL of human plasma in a polypropylene tube, add 10 µL of the appropriate Tipelukast working standard solution (for calibration curve and quality control samples) or 10 µL of 50:50 methanol/water (for blank and unknown samples).
-
Add 200 µL of the this compound internal standard working solution in acetonitrile to all tubes to precipitate proteins.
-
Vortex all tubes for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate or autosampler vials for analysis.
-
LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte and internal standard, followed by re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: These should be optimized by infusing the individual compounds. Theoretical transitions can be predicted based on the molecular weights.
-
In Vitro Metabolism Study using Human Liver Microsomes
This protocol describes a method to study the metabolism of Tipelukast in vitro using human liver microsomes (HLMs), with this compound as the internal standard for quantification of the parent drug and its metabolites.
Materials and Reagents:
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system
-
Tipelukast
-
This compound
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ice-cold)
Procedure:
-
Incubation:
-
In a microcentrifuge tube, combine phosphate buffer, HLMs (e.g., final concentration of 0.5 mg/mL), and Tipelukast working solution (e.g., final concentration of 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the this compound internal standard.
-
Vortex vigorously to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
-
Sample Preparation for LC-MS/MS:
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Mechanism of Action of Tipelukast
Tipelukast (MN-001) is a multi-modal drug candidate with anti-inflammatory and anti-fibrotic properties. Its mechanism of action involves the inhibition of several key signaling pathways implicated in inflammation and fibrosis.[4][5]
Signaling Pathway of Tipelukast's Anti-Inflammatory Action
The following diagram illustrates the primary signaling pathways modulated by Tipelukast. It inhibits 5-Lipoxygenase (5-LO) and Phosphodiesterases (PDEs) 3 and 4, and also acts as a leukotriene receptor antagonist. This multi-target approach leads to a broad anti-inflammatory effect.
Experimental Workflow for Bioanalysis
The following diagram outlines the general workflow for the quantification of Tipelukast in a biological matrix using this compound as an internal standard.
References
Methodological & Application
Application Note and Protocol: Quantitative Analysis of Tipelukast in Human Plasma using Hydroxy Tipelukast-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tipelukast (also known as MN-001) is an orally bioavailable small molecule with a multi-faceted mechanism of action, exhibiting both anti-inflammatory and anti-fibrotic properties.[1][2] Its therapeutic potential is under investigation for various conditions, including idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH).[2][3] The mechanism of Tipelukast involves leukotriene (LT) receptor antagonism, inhibition of phosphodiesterases (PDEs, primarily 3 and 4), and inhibition of 5-lipoxygenase (5-LO).[1][4][5]
Given its complex activity, a precise and accurate quantitative bioanalytical method is essential for characterizing its pharmacokinetic profile and establishing a clear dose-response relationship in preclinical and clinical studies.[1] This document provides a detailed protocol for the quantitative analysis of Tipelukast in human plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Hydroxy Tipelukast-d6, to ensure the highest accuracy and precision by correcting for variability during sample preparation and analysis.[1][6]
Principle of the Method
This method is based on the principle of protein precipitation for sample cleanup, followed by chromatographic separation using reversed-phase high-performance liquid chromatography (HPLC) and detection with a triple quadrupole mass spectrometer.[3][7] this compound, a deuterated analog of a Tipelukast metabolite, is used as an internal standard (IS) to compensate for matrix effects and variations in extraction and injection volumes.[8][9] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.[3]
Materials and Reagents
-
Tipelukast reference standard
-
This compound reference standard
-
Human plasma (K2-EDTA)[7]
-
Methanol (HPLC grade or higher)[7]
-
Acetonitrile (HPLC grade or higher)[7]
-
Formic acid (LC-MS grade)[7]
-
Ultrapure water[7]
-
Microcentrifuge tubes (1.5 mL)[7]
-
Autosampler vials[7]
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system[3]
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[3]
-
Calibrated micropipettes[7]
-
Vortex mixer[7]
-
Microcentrifuge (capable of ≥10,000 x g)[7]
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh the Tipelukast and this compound reference standards and dissolve them in methanol to obtain individual primary stock solutions with a concentration of 1 mg/mL.[1][7]
-
Tipelukast Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Tipelukast primary stock solution with a 50:50 (v/v) mixture of methanol and water. These solutions will be used to prepare calibration curve standards and quality control (QC) samples.[1]
-
Internal Standard Working Solution: Dilute the this compound primary stock solution with acetonitrile to achieve a final concentration of 50 ng/mL.[1]
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.[1]
-
Pipette 50 µL of human plasma into the appropriately labeled tubes.[1]
-
For calibration and QC samples, spike 10 µL of the corresponding Tipelukast working standard solution. For blank and unknown samples, add 10 µL of the 50:50 methanol:water mixture.[1]
-
To all tubes, add 200 µL of the internal standard working solution in acetonitrile.[1]
-
Vortex mix all tubes for 1 minute to precipitate the plasma proteins.[1]
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.[1]
-
Carefully transfer 100 µL of the clear supernatant to autosampler vials for LC-MS/MS analysis.[1]
Caption: Experimental workflow for the quantification of Tipelukast in plasma.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[8]
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[3]
-
Mobile Phase A: Water with 0.1% formic acid.[3]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]
-
Gradient: A representative gradient would be 20% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then return to 20% B and re-equilibrate for 1 minute.[9]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.[3]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM).[3]
-
MRM Transitions (Hypothetical):
-
Tipelukast: Precursor ion (Q1) [M+H]+ → Product ion (Q3)
-
This compound: Precursor ion (Q1) [M+H]+ → Product ion (Q3) (Note: Specific MRM transitions need to be optimized by direct infusion of the analytes.)[3]
-
Method Validation and Performance Characteristics
While a specific validated method for Tipelukast has not been publicly detailed, the following tables present representative data that would be expected from a validated LC-MS/MS assay based on established regulatory guidelines and the performance of similar molecules.[6][10]
Linearity and Range
The calibration curve should be linear over the desired concentration range.
| Parameter | Expected Value |
| Concentration Range (ng/mL) | 1 - 1000 |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Weighting Factor | 1/x² |
Accuracy and Precision
The intra- and inter-day accuracy and precision are evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | ≤ 20 | ± 20 | ≤ 20 | ± 20 |
| LQC | 3 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| MQC | 100 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| HQC | 800 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
Recovery and Matrix Effect
Recovery and matrix effect are assessed to ensure the sample preparation is efficient and that endogenous plasma components do not interfere with quantification.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 3 | 85 - 115 | 85 - 115 |
| MQC | 100 | 85 - 115 | 85 - 115 |
| HQC | 800 | 85 - 115 | 85 - 115 |
Tipelukast Mechanism of Action
Tipelukast exhibits a multi-target mechanism of action that contributes to its anti-inflammatory and anti-fibrotic effects.
Caption: Multi-target mechanism of action of Tipelukast.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of Tipelukast in human plasma using LC-MS/MS with this compound as an internal standard.[1] The use of a stable isotope-labeled internal standard is crucial for achieving the high levels of accuracy, precision, and robustness required for regulated bioanalysis.[8] The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, serves as a foundational framework for the development and validation of a bioanalytical method suitable for supporting clinical and preclinical studies of Tipelukast.[1] Such a method is indispensable for thoroughly characterizing the pharmacokinetic and pharmacodynamic properties of this promising therapeutic agent.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Tipelukast (MN-001) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 5. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Note: High-Throughput Analysis of Hydroxy Tipelukast-d6 in Human Plasma via Protein Precipitation and LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and efficient method for the sample preparation of Hydroxy Tipelukast-d6, a deuterated internal standard for the therapeutic agent Tipelukast, from human plasma.[1][2] The protocol employs a straightforward protein precipitation technique, ensuring rapid and effective removal of plasma proteins for a clean sample extract, thereby minimizing matrix effects in subsequent analysis.[1] This method is designed for researchers, scientists, and drug development professionals engaged in the bioanalysis of small molecules in biological matrices.[1] The subsequent analysis is performed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction
Tipelukast (MN-001) is a novel, orally bioavailable small molecule with anti-inflammatory and anti-fibrotic properties.[2][3] It is currently under investigation for the treatment of conditions such as idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH).[2][3] Tipelukast exhibits a multi-faceted mechanism of action, including leukotriene (LT) receptor antagonism, inhibition of phosphodiesterases (PDEs, primarily 3 and 4), and inhibition of 5-lipoxygenase (5-LO).[2]
Accurate quantification of Tipelukast and its metabolites in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variability during sample processing and analysis, ensuring the reliability of quantitative data.[2] This document provides a detailed protocol for the sample preparation of this compound in human plasma using a simple and rapid protein precipitation method.
Signaling Pathway of Tipelukast
The therapeutic effects of Tipelukast are attributed to its interaction with multiple signaling pathways implicated in inflammation and fibrosis. A simplified representation of its mechanism of action is depicted below.
Experimental Protocols
This section provides a detailed methodology for the sample preparation of this compound in human plasma.
Materials and Reagents
-
Human plasma (K2-EDTA)
-
This compound reference standard
-
Acetonitrile (HPLC grade or higher)
-
Methanol (HPLC grade or higher)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Equipment
-
Calibrated micropipettes
-
Vortex mixer
-
Microcentrifuge capable of ≥10,000 x g
-
LC-MS/MS system (e.g., equipped with a C18 reversed-phase column)
Stock and Working Solutions Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in methanol to achieve a final concentration of 1 mg/mL.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and ultrapure water.[1] These solutions will be used to spike into plasma for the preparation of calibration curve standards and quality control samples.[1]
Sample Preparation: Protein Precipitation
-
Aliquoting: Aliquot 200 µL of human plasma into a 1.5 mL microcentrifuge tube.[1]
-
Internal Standard Spiking: Add 20 µL of the appropriate working solution of this compound (as the internal standard) to each plasma sample, except for the blank plasma samples.[1]
-
Protein Precipitation: Add 600 µL of acetonitrile (pre-chilled to -20°C) to each tube.
-
Vortexing: Vortex mix vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[1]
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.[1]
Experimental Workflow
The following diagram illustrates the key steps of the sample preparation protocol.
Quantitative Data
The following tables summarize the expected quantitative performance parameters for the described method, based on typical results for similar bioanalytical assays.
Table 1: Calibration Curve Parameters
| Parameter | Expected Value |
| Linearity (r²) | ≥ 0.99 |
| Range | 1 - 1000 ng/mL |
| Weighting | 1/x² |
Table 2: Accuracy and Precision (Representative Data)
| QC Level | Concentration (ng/mL) | Intra-Day Accuracy (% Nominal) | Intra-Day Precision (% CV) | Inter-Day Accuracy (% Nominal) | Inter-Day Precision (% CV) |
| LLOQ | 1 | 95 - 105 | < 15 | 93 - 107 | < 15 |
| LQC | 3 | 97 - 103 | < 10 | 96 - 104 | < 10 |
| MQC | 50 | 98 - 102 | < 8 | 97 - 103 | < 8 |
| HQC | 800 | 99 - 101 | < 5 | 98 - 102 | < 5 |
| LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control |
Table 3: Recovery and Matrix Effect
| Parameter | Expected Value |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal and Compensated by IS |
Discussion
The protein precipitation method described in this application note offers a simple, rapid, and cost-effective approach for the preparation of this compound samples from human plasma. This high-throughput method is amenable to automation and provides clean extracts suitable for sensitive LC-MS/MS analysis. The use of a stable isotope-labeled internal standard, this compound, is critical for ensuring the accuracy and precision of the analytical method by compensating for any variability in sample preparation and instrument response.[2] While the provided performance data is representative, it is imperative that this method undergoes full validation according to regulatory guidelines before its implementation in clinical or preclinical studies.
References
Application Notes and Protocols for the Use of Hydroxy Tipelukast-d6 in Pharmacokinetic Studies
For: Researchers, Scientists, and Drug Development Professionals
Subject: A detailed protocol for the quantitative analysis of Tipelukast in human plasma using Hydroxy Tipelukast-d6 as an internal standard for pharmacokinetic studies.
Introduction
Tipelukast (MN-001) is an orally bioavailable small molecule with anti-inflammatory and anti-fibrotic properties, currently under investigation for conditions such as idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH).[1][2] Its mechanism of action is multi-faceted, involving leukotriene (LT) receptor antagonism, inhibition of phosphodiesterases (PDEs 3 and 4), and inhibition of 5-lipoxygenase (5-LO).[2][3][4] To thoroughly characterize the pharmacokinetic profile of Tipelukast, a robust and validated bioanalytical method is essential.
These application notes provide a comprehensive protocol for the quantification of Tipelukast in human plasma using this compound as a stable isotope-labeled internal standard (IS). The use of a deuterated internal standard is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it ensures the highest accuracy and precision by correcting for variability during sample preparation and analysis.[5][6][7] While specific pharmacokinetic data for Tipelukast is not publicly available, this document offers a detailed methodology to enable researchers to conduct such studies.[8]
Principle and Application
This compound is the deuterated analog of the hydroxy metabolite of Tipelukast.[1] In pharmacokinetic studies, a known concentration of this compound is added to plasma samples containing unknown concentrations of Tipelukast. Due to their structural similarity, the analyte and the internal standard exhibit nearly identical behavior during extraction, chromatography, and ionization.[6][9] By comparing the mass spectrometric response of Tipelukast to that of the known amount of this compound, precise and accurate quantification of Tipelukast can be achieved.[10][11] This method is applicable for the quantitative determination of Tipelukast in human plasma to support preclinical and clinical pharmacokinetic and toxicokinetic studies.[5]
Materials and Reagents
-
Tipelukast analytical standard
-
This compound (Internal Standard)[12]
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm or higher)
-
Microcentrifuge tubes (1.5 mL)
-
96-well plates (optional)
Experimental Protocols
Stock and Working Solution Preparation
-
Tipelukast Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Tipelukast in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.[1]
-
Tipelukast Working Solutions (for calibration curve and quality controls): Serially dilute the Tipelukast stock solution with a 50:50 mixture of acetonitrile and water to prepare working solutions at various concentrations.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.[1]
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike blank human plasma with the appropriate Tipelukast working solutions to create a calibration curve with a suggested range of 1 to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 300, and 800 ng/mL).
Sample Preparation: Protein Precipitation
This protocol is a common and efficient method for extracting small molecules from plasma.[5][7]
-
Aliquot 100 µL of human plasma (blank, calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the Internal Standard Working Solution (100 ng/mL this compound) to each tube (except for blank samples, to which 25 µL of 50:50 acetonitrile:water is added).[7]
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[7]
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Carefully transfer 200 µL of the clear supernatant to a 96-well plate or HPLC vial.[7]
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.[7]
Alternatively, for cleaner samples, a solid-phase extraction (SPE) can be employed.[13][14][15]
LC-MS/MS Instrumentation and Conditions
The following are representative LC-MS/MS parameters and should be optimized for the specific instrumentation used.[1][2]
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of standards for Tipelukast and this compound. The precursor ion (Q1) will be the [M+H]+, and the product ion (Q3) will be a characteristic fragment. |
| Source Parameters | Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity. |
Data Presentation and Bioanalytical Method Validation
A robust bioanalytical method should be validated according to regulatory guidelines.[16][17] The following tables represent expected performance data for a validated assay.[7]
Table 3: Representative Accuracy and Precision Data for Tipelukast Quantification
| Quality Control Level | Concentration (ng/mL) | Intra-Day Accuracy (% Nominal) | Intra-Day Precision (% CV) | Inter-Day Accuracy (% Nominal) | Inter-Day Precision (% CV) |
| LLOQ | 1 | 95 - 105 | < 15 | 93 - 107 | < 15 |
| LQC | 3 | 97 - 103 | < 10 | 96 - 104 | < 10 |
| MQC | 300 | 98 - 102 | < 8 | 97 - 103 | < 8 |
| HQC | 800 | 99 - 101 | < 5 | 98 - 102 | < 6 |
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control.
Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for Tipelukast quantification.
Role of Internal Standard
Caption: Principle of stable isotope-labeled internal standards.
Conclusion
This application note provides a detailed protocol for the quantitative determination of Tipelukast in human plasma using LC-MS/MS with this compound as an internal standard. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, serves as a robust foundation for developing a fully validated bioanalytical method.[2] Such a method is indispensable for the advancement of preclinical and clinical research involving Tipelukast, enabling a thorough characterization of its pharmacokinetic and pharmacodynamic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tipelukast (MN-001) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 4. medicinova.com [medicinova.com]
- 5. benchchem.com [benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. texilajournal.com [texilajournal.com]
- 11. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 12. scbt.com [scbt.com]
- 13. agilent.com [agilent.com]
- 14. phenomenex.blog [phenomenex.blog]
- 15. mdpi.com [mdpi.com]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Application of Hydroxy Tipelukast-d6 in In-Vitro Metabolism Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tipelukast (MN-001) is an orally bioavailable small molecule with anti-inflammatory and anti-fibrotic properties, currently under investigation for conditions such as idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH).[1] A thorough understanding of a drug candidate's metabolic fate is a critical component of preclinical and clinical development. This involves the identification and quantification of its metabolites to evaluate their potential efficacy, safety, and contribution to the overall pharmacokinetic profile.[1]
In-vitro metabolism studies are essential for characterizing the metabolic pathways of new chemical entities.[1][2] Common metabolic transformations include hydroxylation, which is a Phase I reaction often mediated by cytochrome P450 (CYP) enzymes.[2] The resulting hydroxylated metabolites must be accurately quantified in complex biological matrices like plasma or liver microsome incubations.[1]
The use of stable isotope-labeled internal standards is a widely accepted and robust method to ensure the accuracy and precision of bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3][4][5] Hydroxy Tipelukast-d6 is a deuterated analog of the putative metabolite, Hydroxy Tipelukast, and serves as an ideal internal standard for its quantification in in-vitro metabolism assays.[1] Its use helps to normalize variations during sample preparation and analysis, leading to more reliable and reproducible data.[3][5]
These application notes provide detailed protocols for the use of this compound in key in-vitro metabolism assays, including metabolic stability and metabolite identification.
Data Presentation
While specific quantitative pharmacokinetic data for Tipelukast and its metabolites are not extensively available in the public domain[6], the following tables provide representative data structures for the type of quantitative information that would be generated in the described assays.
Table 1: Illustrative LC-MS/MS Parameters for the Analysis of Hydroxy Tipelukast and this compound
| Parameter | Hydroxy Tipelukast | This compound (Internal Standard) |
| Precursor Ion (Q1) m/z | [Value] | [Value+6] |
| Product Ion (Q3) m/z | [Value] | [Value] |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | [Value] | [Value] |
| Declustering Potential (V) | [Value] | [Value] |
| Entrance Potential (V) | [Value] | [Value] |
| Collision Cell Exit Potential (V) | [Value] | [Value] |
Table 2: Example Metabolic Stability Data for Tipelukast in Human Liver Microsomes
| Incubation Time (min) | Tipelukast Concentration (µM) | Percent Remaining (%) |
| 0 | 1.00 | 100 |
| 5 | 0.85 | 85 |
| 15 | 0.60 | 60 |
| 30 | 0.35 | 35 |
| 60 | 0.10 | 10 |
Table 3: Sample Data for Quantification of Hydroxy Tipelukast Formation
| Incubation Time (min) | Peak Area Ratio (Hydroxy Tipelukast / this compound) | Concentration of Hydroxy Tipelukast (nM) |
| 0 | 0.01 | 0.5 |
| 5 | 0.25 | 12.5 |
| 15 | 0.68 | 34.0 |
| 30 | 1.25 | 62.5 |
| 60 | 2.10 | 105.0 |
Experimental Protocols
Metabolic Stability of Tipelukast in Human Liver Microsomes (HLMs)
Objective: To determine the rate at which Tipelukast is metabolized by human liver microsomes.
Materials:
-
Tipelukast
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN), ice-cold
-
Methanol (MeOH)
-
DMSO
-
Purified water
-
Microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of Tipelukast in DMSO.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.[1]
-
From the stock solutions, prepare working solutions of Tipelukast (e.g., 100 µM in incubation buffer) and this compound (e.g., 100 ng/mL in 50:50 Acetonitrile:Water).[1]
-
Prepare the HLM suspension in phosphate buffer to a final concentration of, for example, 0.5 mg/mL.[1]
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, HLM suspension, and the Tipelukast working solution to achieve a final Tipelukast concentration of, for example, 1 µM.[1]
-
Include control incubations:
-
Pre-incubate the mixture at 37°C for 5 minutes.[1]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[1]
-
Incubate at 37°C in a shaking water bath.[1]
-
Collect aliquots at specified time points (e.g., 0, 5, 15, 30, and 60 minutes).[1]
-
-
Sample Quenching and Protein Precipitation:
-
Terminate the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing the this compound internal standard working solution.[1]
-
Vortex the samples vigorously for 1 minute to precipitate proteins.[1]
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[1]
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.[1]
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining Tipelukast and the formation of Hydroxy Tipelukast.
-
Metabolite Identification of Tipelukast in Human Hepatocytes
Objective: To identify the metabolites of Tipelukast formed in a more complete in-vitro system containing both Phase I and Phase II enzymes.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
Tipelukast
-
This compound
-
Acetonitrile (ACN), ice-cold
-
Methanol (MeOH)
-
DMSO
-
Coated cell culture plates
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
LC-MS/MS system with high-resolution mass spectrometry capabilities
Protocol:
-
Hepatocyte Culture and Treatment:
-
Thaw and plate cryopreserved human hepatocytes according to the supplier's protocol.
-
Allow the cells to attach and form a monolayer.
-
Replace the medium with fresh hepatocyte culture medium containing the desired concentration of Tipelukast (e.g., 1 µM).
-
Incubate the plate at 37°C with 5% CO2 for a specified period (e.g., 24 hours).
-
-
Sample Collection and Preparation:
-
At the end of the incubation, collect the cell culture medium.
-
To quench metabolic activity and precipitate proteins, add 3 volumes of ice-cold acetonitrile containing a known concentration of this compound to the collected medium.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis for Metabolite Identification:
-
Analyze the reconstituted samples using a high-resolution LC-MS/MS instrument.
-
Compare the chromatograms of the Tipelukast-treated samples with control (vehicle-treated) samples to identify potential metabolite peaks.
-
Use the accurate mass measurement and fragmentation patterns to propose the structures of the metabolites. The presence of a peak corresponding to the mass of Hydroxy Tipelukast can be confirmed by comparison with a reference standard if available, and its quantification can be performed using the deuterated internal standard.
-
Visualizations
Caption: Workflow for Metabolic Stability Assay.
Caption: Tipelukast Metabolism to Hydroxy Tipelukast.
Caption: Role of Internal Standard in Quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Bioanalysis Using Hydroxy Tipelukast-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tipelukast (MN-001) is an orally bioavailable small molecule with a multi-faceted mechanism of action, exhibiting both anti-inflammatory and anti-fibrotic properties.[1][2] It is under investigation for therapeutic applications in conditions such as idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH).[2][3] The complex pharmacology of Tipelukast, which includes leukotriene (LT) receptor antagonism, inhibition of phosphodiesterases (PDEs 3 and 4), and inhibition of 5-lipoxygenase (5-LO), necessitates precise and accurate quantification in biological matrices to understand its pharmacokinetic profile and establish clear dose-response relationships.[2][4][5]
Hydroxy Tipelukast is a major metabolite of Tipelukast, and its deuterated form, Hydroxy Tipelukast-d6, serves as an ideal stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalytical assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][6] The use of a SIL-IS is critical for correcting for variability during sample processing and analysis, thereby ensuring the accuracy and reliability of quantitative data.[2][7]
These application notes provide a framework for the use of this compound in a high-throughput screening (HTS) context, specifically for the rapid quantitative analysis of Tipelukast metabolism in numerous samples, a crucial step in late-stage lead optimization or preclinical development.
Signaling Pathway of Tipelukast
Tipelukast exerts its therapeutic effects by modulating multiple signaling pathways involved in inflammation and fibrosis. A simplified representation of its mechanism of action is depicted below.
High-Throughput Screening Application: Metabolic Stability Assay
In a typical drug discovery campaign, after identifying initial "hits" from a primary high-throughput screen, compounds are further characterized in a battery of secondary assays. One such critical assay is the metabolic stability assessment, often conducted in a high-throughput format using liver microsomes. The protocol below outlines a method for a 96-well plate-based metabolic stability assay of Tipelukast, using this compound as an internal standard for rapid LC-MS/MS quantification.
Experimental Workflow
The overall workflow for the high-throughput metabolic stability assay is illustrated below.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format to maximize throughput.
1. Reagent Preparation:
-
Tipelukast Stock Solution (10 mM): Prepare in DMSO.
-
This compound Internal Standard (IS) Working Solution (100 ng/mL): Prepare in acetonitrile.[3]
-
Human Liver Microsomes (HLMs): Dilute to a working concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4).
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions.
2. Assay Procedure:
-
Compound Plating: In a 96-well plate, add the Tipelukast working solution to achieve a final concentration of 1 µM in the incubation mixture.[3] Include control wells with no Tipelukast.
-
Microsome Addition: Add the HLM solution to each well.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.[3]
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative controls (e.g., no NADPH).
-
Time-course Incubation: Incubate the plate at 37°C. At specified time points (e.g., 0, 15, 30, and 60 minutes), terminate the reaction in designated wells.
-
Quenching and Protein Precipitation: To terminate the reaction, add 2 volumes of ice-cold acetonitrile containing the this compound internal standard to each well.[3] For a 100 µL incubation, add 200 µL of the acetonitrile/IS solution.
-
Centrifugation: Seal the plate and vortex vigorously for 1 minute. Centrifuge at high speed (e.g., 4000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Sample Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
The following are representative parameters for a UHPLC-MS/MS system.
| Parameter | Method B: UHPLC-MS/MS |
| Chromatography System | UHPLC System |
| Analytical Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.6 mL/min |
| Run Time | 2.5 minutes |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
Table 1: Representative UHPLC-MS/MS Method Parameters.[8]
Data Presentation
The primary output of this assay is the rate of disappearance of the parent compound (Tipelukast). The concentration at each time point is determined from a calibration curve, and the metabolic stability is often expressed as a half-life (t½) or intrinsic clearance.
| Compound | Time (min) | [Tipelukast] ng/mL (Mean ± SD, n=3) | % Remaining |
| Tipelukast | 0 | 450.2 ± 25.1 | 100.0 |
| 15 | 315.8 ± 18.9 | 70.1 | |
| 30 | 220.5 ± 15.4 | 49.0 | |
| 60 | 105.1 ± 9.8 | 23.3 |
Table 2: Example quantitative data for Tipelukast metabolic stability.
From this data, the half-life can be calculated by plotting the natural log of the % remaining versus time and determining the slope of the line.
Conclusion
The use of this compound as an internal standard is essential for the robust and reproducible high-throughput quantification of Tipelukast in metabolic stability assays.[6] The protocols and workflows described herein provide a framework for researchers to efficiently screen compound libraries for metabolic liabilities, a critical step in the drug discovery and development pipeline. The high sensitivity and selectivity of LC-MS/MS, combined with the accuracy afforded by a stable isotope-labeled internal standard, enable reliable data generation in a high-throughput manner.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Tipelukast (MN-001) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 5. medicinova.com [medicinova.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Note and Protocols for Bioanalytical Method Validation of Hydroxy Tipelukast-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of drug metabolites is a critical aspect of pharmacokinetic and drug metabolism studies. Hydroxy Tipelukast is a metabolite of Tipelukast, a compound with potential therapeutic applications. To ensure the reliability of bioanalytical data, a robust and validated method for the quantification of Hydroxy Tipelukast in biological matrices is essential. The use of a stable isotope-labeled internal standard, such as Hydroxy Tipelukast-d6, is the gold standard in mass spectrometry-based bioanalysis.[1][2][3] This is because it shares nearly identical physicochemical properties with the analyte, ensuring comparable extraction recovery and ionization efficiency, which helps to correct for variability during sample processing and analysis.[2][3]
This document provides a comprehensive overview of the validation of a bioanalytical method for the quantification of Hydroxy Tipelukast in human plasma using this compound as an internal standard. The protocols and data presented are representative of a fully validated LC-MS/MS method and are intended to guide researchers in developing and implementing a similar robust assay. The validation parameters discussed are in accordance with the principles outlined in the FDA's Bioanalytical Method Validation guidance and the ICH M10 guideline.
Quantitative Data Summary
The following tables summarize the representative quantitative data from the validation of the bioanalytical method for Hydroxy Tipelukast.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| Hydroxy Tipelukast | 0.1 - 100 | > 0.995 | 1/x² |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (% Bias) | Intra-day Precision (% CV) | Inter-day Accuracy (% Bias) | Inter-day Precision (% CV) |
| LLOQ | 0.1 | ± 10.0 | ≤ 15.0 | ± 12.0 | ≤ 18.0 |
| LQC | 0.3 | ± 8.0 | ≤ 10.0 | ± 9.0 | ≤ 12.0 |
| MQC | 10 | ± 7.5 | ≤ 8.0 | ± 8.5 | ≤ 10.0 |
| HQC | 80 | ± 6.0 | ≤ 7.0 | ± 7.0 | ≤ 9.0 |
| LLOQ: Lower Limit of Quantitation; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control |
Table 3: Stability Data
| Stability Condition | Duration | Temperature | Accuracy (% Bias) |
| Bench-top | 6 hours | Room Temperature | ± 10.0 |
| Freeze-thaw | 3 cycles | -20°C to Room Temperature | ± 12.0 |
| Long-term | 30 days | -80°C | ± 9.0 |
Table 4: Matrix Effect and Recovery
| QC Level | Matrix Factor | IS Normalized Matrix Factor | Recovery (%) |
| LQC | 0.98 | 1.01 | 89 |
| HQC | 0.95 | 0.99 | 92 |
Experimental Protocols
1. Sample Preparation (Protein Precipitation)
This protocol describes the extraction of Hydroxy Tipelukast and the internal standard from human plasma.
-
Materials:
-
Human plasma (K2-EDTA)
-
Hydroxy Tipelukast reference standard
-
This compound internal standard (IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (Ultrapure)
-
Microcentrifuge tubes (1.5 mL)
-
96-well collection plates
-
-
Procedure:
-
Label microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.[4]
-
Pipette 50 µL of human plasma into the appropriately labeled tubes.[4]
-
For calibration standards and QC samples, spike with the appropriate working solutions of Hydroxy Tipelukast.
-
Add 200 µL of the internal standard working solution (this compound in acetonitrile) to all tubes except the blank. For the blank, add 200 µL of acetonitrile without the internal standard.
-
Vortex mix all tubes for 1 minute to precipitate proteins.[4]
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.[4]
-
Carefully transfer 100 µL of the clear supernatant to a 96-well collection plate.[4]
-
Seal the plate and place it in the autosampler for LC-MS/MS analysis.
-
2. LC-MS/MS Method
-
Chromatographic Conditions:
-
LC System: Standard HPLC or UHPLC system
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient: A representative gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte and internal standard, followed by a wash and re-equilibration step.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions (Hypothetical):
-
Hydroxy Tipelukast: To be determined experimentally based on the parent compound's fragmentation.
-
This compound: The precursor ion will be 6 Da higher than that of Hydroxy Tipelukast, with product ions also potentially shifted or of similar m/z depending on the fragmentation pattern.[2]
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., Gas Temperature, Gas Flow, Nebulizer Pressure, Capillary Voltage).
-
Visualizations
Bioanalytical Workflow for Hydroxy Tipelukast
References
Application Notes and Protocols for the Mass Spectrometric Analysis of Hydroxy Tipelukast-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tipelukast (MN-001) is an orally bioavailable small-molecule drug candidate with anti-inflammatory and anti-fibrotic properties.[1][2] It is currently under investigation for the treatment of diseases such as idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH).[2][3] The therapeutic effects of Tipelukast are attributed to its multi-faceted mechanism of action, which includes leukotriene (LT) receptor antagonism, and inhibition of phosphodiesterases (PDEs) 3 and 4, and 5-lipoxygenase (5-LO).[2][4]
Accurate quantification of Tipelukast and its metabolites in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Hydroxy Tipelukast-d6, a stable isotope-labeled version of the major hydroxy metabolite of Tipelukast, serves as an ideal internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis.[5][6] Its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, which corrects for variability and matrix effects.[5] This document provides detailed application notes and protocols for the use of this compound in mass spectrometry, including a methodology for determining its specific MRM transitions.
Quantitative Data
While specific quantitative data for this compound is not publicly available, the following tables present representative data from a validated LC-MS/MS method for Montelukast, a structurally similar leukotriene receptor antagonist, using a deuterated internal standard.[3][5] This data is illustrative of the expected performance of a well-developed assay for Tipelukast and its metabolites using this compound as an internal standard.
Table 1: Representative Calibration Curve Parameters for a Tipelukast Assay
| Parameter | Value |
| Analyte | Tipelukast |
| Internal Standard | This compound |
| Calibration Range | 1.0 - 800.0 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | ≥ 0.999 |
| LLOQ | 1.0 ng/mL |
Data is representative and based on validated methods for similar analytes like Montelukast.[3]
Table 2: Representative Intra- and Inter-Day Precision and Accuracy Data
| Quality Control Sample | Concentration (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%) |
| LLOQ | 1.0 | ≤ 7.1 | 98.3 - 99.2 | ≤ 4.4 | 98.1 - 99.3 |
| LQC | 3.0 | ≤ 6.5 | 98.5 - 99.4 | ≤ 4.2 | 98.2 - 99.1 |
| MQC | 240.0 | ≤ 5.8 | 98.8 - 99.6 | ≤ 3.8 | 98.5 - 99.5 |
| HQC | 560.0 | ≤ 4.9 | 99.1 - 99.8 | ≤ 3.4 | 98.9 - 99.7 |
Data is representative and based on validated methods for similar analytes like Montelukast.[3]
Experimental Protocols
Determination of MRM Transitions for this compound
Since established Multiple Reaction Monitoring (MRM) parameters for this compound are not publicly available, they must be determined empirically.[1]
Objective: To identify the precursor ion and the most stable, intense product ions for this compound.
Materials:
-
This compound reference standard
-
Methanol or acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Protocol:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.[3]
-
Working Solution Preparation: Dilute the stock solution to approximately 1 µg/mL in a 50:50 acetonitrile:water solution containing 0.1% formic acid.[1]
-
Direct Infusion: Infuse the working solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).[1]
-
Precursor Ion Identification (Q1 Scan): Operate the mass spectrometer in full scan mode in positive electrospray ionization (ESI+) mode to identify the protonated molecule [M+H]⁺. The molecular formula for this compound is C₂₉H₂₈D₆O₄S, with an expected monoisotopic mass of approximately 514.2 g/mol . The precursor ion should be observed around m/z 515.2.[1]
-
Product Ion Scan (Q3 Scan): Set the first quadrupole (Q1) to isolate the identified precursor ion (m/z ~515.2). Perform a product ion scan to fragment the precursor ion in the collision cell (Q2) and scan the third quadrupole (Q3) to identify the resulting fragment ions.
-
MRM Transition Selection: Select the most intense and stable product ions for the MRM transitions. It is recommended to select at least two transitions: one for quantification (quantifier) and one for confirmation (qualifier).[6]
-
Collision Energy Optimization: For each selected MRM transition, optimize the collision energy to maximize the product ion signal.
Table 3: Hypothetical MRM Transitions for this compound
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Potential Use |
| This compound | ~515.2 | To be determined | Quantifier |
| This compound | ~515.2 | To be determined | Qualifier |
Sample Preparation (Protein Precipitation)
Objective: To extract Tipelukast and this compound from a biological matrix (e.g., human plasma) and remove proteins that can interfere with the analysis.[2]
Protocol:
-
Label polypropylene tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.[2]
-
Pipette 50 µL of human plasma into the appropriate tubes.[2]
-
Spike 10 µL of the appropriate Tipelukast working standard solution into the calibration and QC tubes. Add 10 µL of a 50:50 methanol:water solution to the blank and unknown samples.[2]
-
Add 200 µL of the internal standard working solution (this compound in acetonitrile) to all tubes.[2]
-
Vortex mix for 1 minute to precipitate the proteins.[2]
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[2]
-
Transfer 100 µL of the supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.[2]
LC-MS/MS Analysis
Objective: To chromatographically separate and quantify Tipelukast using this compound as an internal standard.[2]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[3]
-
Triple quadrupole mass spectrometer with an ESI source.[2]
Table 4: Recommended LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 20% B, ramp to 95% B over 2.5 min, hold for 1 min, return to initial conditions |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | |
| Ionization Mode | ESI Positive |
| MRM Transitions | To be determined by direct infusion of Tipelukast and this compound |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
Visualizations
Caption: Bioanalytical workflow for Tipelukast quantification.
Caption: Signaling pathway of Tipelukast.
References
- 1. impactfactor.org [impactfactor.org]
- 2. researchgate.net [researchgate.net]
- 3. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of LC/MS/MS method for the simultaneous determination of montelukast, gliclazide, and nifedipine and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. A Simple and Efficient Method to Determine Montelukast in Rat Plasma Using Liquid-Liquid Extraction and Tandem Mass Spectrometry -Mass Spectrometry Letters | Korea Science [koreascience.kr]
Troubleshooting & Optimization
Technical Support Center: Matrix Effects in Hydroxy Tipelukast-d6 Quantification
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to matrix effects in the quantification of Hydroxy Tipelukast using its deuterated internal standard, Hydroxy Tipelukast-d6.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in LC-MS/MS bioanalysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][2] These effects are a significant concern in liquid chromatography-tandem mass spectrometry (LC-MS/MS) because they can compromise the accuracy, precision, and sensitivity of the analytical method.[3][4] In complex biological matrices like plasma or urine, components such as salts, lipids, and proteins are common culprits.[5][6]
Q2: How does using this compound as an internal standard help mitigate matrix effects?
A2: A deuterated internal standard like this compound, also known as a stable isotope-labeled internal standard (SIL-IS), is the preferred choice for compensating for matrix effects.[3][7] Because this compound is chemically almost identical to the analyte (Hydroxy Tipelukast), it co-elutes and experiences nearly the same degree of ionization suppression or enhancement.[5][8] By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be normalized, leading to more accurate and precise quantification.[5][9]
Q3: Can this compound completely eliminate problems related to matrix effects?
A3: While highly effective, deuterated internal standards may not always provide perfect compensation for matrix effects.[10] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[11] If this separation leads to the analyte and internal standard eluting into regions with different levels of ion suppression, it can result in inaccurate quantification.[1] This is referred to as differential matrix effects.[12]
Q4: What are the common causes of ion suppression?
A4: Ion suppression can be caused by various factors, including:
-
Endogenous matrix components: Salts, lipids, and proteins naturally present in biological samples.[13]
-
Exogenous substances: Contaminants introduced during sample preparation, such as polymers from plasticware, or mobile phase additives.[14]
-
High concentrations of the analyte or internal standard: At high concentrations, analytes can saturate the ionization process, leading to a non-linear response.[14]
Troubleshooting Guide
Problem 1: Poor reproducibility of the analyte/internal standard area ratio.
-
Possible Cause: Inconsistent matrix effects between samples or differential matrix effects affecting the analyte and internal standard differently.
-
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms to ensure that Hydroxy Tipelukast and this compound are co-eluting perfectly. Even a slight separation can lead to issues in regions of variable ion suppression.[11]
-
Optimize Sample Preparation: Enhance sample cleanup procedures to remove more interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be optimized.[15]
-
Modify Chromatographic Conditions: Adjust the mobile phase gradient or change the analytical column to improve the separation of the analyte from matrix interferences.[6]
-
Evaluate Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to better mimic the matrix effects.[11]
-
Problem 2: The signal for this compound is decreasing throughout the analytical run.
-
Possible Cause: Carryover of late-eluting matrix components that cause increasing ion suppression over time.[11]
-
Troubleshooting Steps:
-
Inject Blank Samples: Inject a series of blank solvent injections after a high-concentration sample to check for carryover.[11]
-
Optimize Autosampler Wash: Improve the autosampler wash procedure to more effectively clean the injection needle and port between injections.[1]
-
Extend the Run Time: Increase the chromatographic run time to ensure all matrix components have eluted before the next injection.[11]
-
Problem 3: Unexpectedly high or low calculated concentrations of Hydroxy Tipelukast.
-
Possible Cause: An error in the preparation of the internal standard spiking solution or significant, uncorrected matrix effects.
-
Troubleshooting Steps:
-
Verify Internal Standard Concentration: Carefully reprepare the this compound solution and verify its concentration.[1]
-
Perform a Matrix Effect Evaluation: Quantify the extent of ion suppression or enhancement using the post-extraction spike method detailed in the experimental protocols section.[15]
-
Consider the Method of Standard Additions: For a small number of critical samples, the method of standard additions can be used to provide a more accurate quantification by accounting for the matrix effect in each individual sample.[2][3]
-
Data Presentation
Table 1: Evaluation of Matrix Effect for Hydroxy Tipelukast and this compound in Human Plasma. [16]
| Lot of Human Plasma | Analyte/IS | Peak Area in Neat Solution (Set A) | Peak Area in Post-Spiked Matrix (Set B) | Matrix Factor (MF = B/A) |
| Lot 1 | Hydroxy Tipelukast | 1,250,000 | 980,000 | 0.78 |
| This compound | 1,320,000 | 1,030,000 | 0.78 | |
| Lot 2 | Hydroxy Tipelukast | 1,265,000 | 965,000 | 0.76 |
| This compound | 1,310,000 | 998,000 | 0.76 | |
| Lot 3 | Hydroxy Tipelukast | 1,240,000 | 995,000 | 0.80 |
| This compound | 1,330,000 | 1,070,000 | 0.80 | |
| Lot 4 | Hydroxy Tipelukast | 1,280,000 | 970,000 | 0.76 |
| This compound | 1,300,000 | 985,000 | 0.76 | |
| Lot 5 | Hydroxy Tipelukast | 1,255,000 | 1,010,000 | 0.80 |
| This compound | 1,315,000 | 1,055,000 | 0.80 | |
| Lot 6 | Hydroxy Tipelukast | 1,270,000 | 950,000 | 0.75 |
| This compound | 1,325,000 | 995,000 | 0.75 |
Table 2: IS-Normalized Matrix Factor. [16]
| Lot of Human Plasma | Matrix Factor (Analyte) | Matrix Factor (IS) | IS-Normalized Matrix Factor |
| Lot 1 | 0.78 | 0.78 | 1.00 |
| Lot 2 | 0.76 | 0.76 | 1.00 |
| Lot 3 | 0.80 | 0.80 | 1.00 |
| Lot 4 | 0.76 | 0.76 | 1.00 |
| Lot 5 | 0.80 | 0.80 | 1.00 |
| Lot 6 | 0.75 | 0.75 | 1.00 |
Experimental Protocols
Protocol 1: Quantitative Evaluation of Matrix Effect using the Post-Extraction Spike Method [1][15][16]
Objective: To quantify the degree of ion suppression or enhancement for Hydroxy Tipelukast and this compound in a specific biological matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of Hydroxy Tipelukast and this compound in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., human plasma) through the entire sample preparation procedure. Spike the extracted blank matrix with the same concentration of Hydroxy Tipelukast and this compound as in Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with the analyte and internal standard before the extraction process. This set is used to determine recovery, not directly for matrix effect calculation.
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Effect (ME):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
Protocol 2: Post-Column Infusion for Qualitative Assessment of Matrix Effects [11][14]
Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.
Methodology:
-
System Setup:
-
Set up the LC-MS system with the analytical column.
-
Connect the outlet of the LC column to a T-piece.
-
Connect a syringe pump containing a standard solution of Hydroxy Tipelukast and this compound to the second port of the T-piece.
-
Connect the third port of the T-piece to the mass spectrometer's ion source.
-
-
Infusion and Injection:
-
Begin infusing the standard solution at a constant flow rate (e.g., 5-10 µL/min).
-
Once a stable baseline signal is achieved, inject an extracted blank matrix sample onto the LC column.
-
-
Data Analysis:
-
Monitor the signal for the analyte and internal standard throughout the chromatographic run. Dips in the baseline indicate regions of ion suppression, while peaks indicate regions of ion enhancement.
-
Visualizations
Caption: Workflow for the quantitative evaluation of matrix effects.
Caption: Troubleshooting decision tree for poor reproducibility.
References
- 1. benchchem.com [benchchem.com]
- 2. Standard addition - Wikipedia [en.wikipedia.org]
- 3. alpha-measure.com [alpha-measure.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. rsc.org [rsc.org]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. myadlm.org [myadlm.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Ion Suppression with Hydroxy Tipelukast-d6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Hydroxy Tipelukast-d6 to overcome ion suppression in liquid chromatography-mass spectrometry (LC-MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my results?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte, such as Tipelukast, is reduced by the presence of co-eluting matrix components.[1][2][3] This leads to a decreased signal intensity for the analyte, which can result in an underestimation of its concentration, reduced sensitivity, and poor reproducibility.[1][4] Essentially, even if your analyte is present in the sample, its signal may be diminished or completely absent.[4] Common causes of ion suppression include endogenous matrix components like salts, lipids, and proteins, as well as exogenous substances introduced during sample preparation.[4][5][6]
Q2: How does this compound help in overcoming ion suppression?
A2: this compound is a stable isotope-labeled (SIL) internal standard.[7][8] Since it is chemically and structurally almost identical to the analyte (Hydroxy Tipelukast) and its parent drug (Tipelukast), it co-elutes and experiences nearly the same degree of ion suppression or enhancement during mass spectrometry analysis.[8][9][10] By adding a known amount of this compound to your samples, you can use the ratio of the analyte signal to the internal standard signal for quantification. This ratio remains consistent even in the presence of matrix effects, allowing for more accurate and precise results.[2][4]
Q3: Can I use a structural analog instead of a stable isotope-labeled internal standard?
A3: While a structural analog internal standard can be used, a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative bioanalysis.[8][9] This is because its physicochemical properties are much more similar to the analyte, ensuring comparable extraction recovery and ionization efficiency.[8] A structural analog may not co-elute perfectly with the analyte and may respond differently to matrix effects, potentially leading to less accurate quantification.[11]
Q4: I'm observing a slight shift in retention time between Tipelukast/Hydroxy Tipelukast and this compound. Is this normal?
A4: Yes, a slight chromatographic shift between an analyte and its deuterated internal standard can occur due to the "isotope effect".[10] The replacement of hydrogen with deuterium can slightly alter the molecule's lipophilicity, leading to small differences in retention time on a reversed-phase column. It is crucial to ensure that this shift does not result in the analyte and internal standard eluting in regions with significantly different levels of ion suppression, as this can lead to inaccurate quantification.[4][10]
Troubleshooting Guides
Problem 1: Low or No Signal for Analyte and/or Internal Standard
Possible Cause: Significant ion suppression from the sample matrix.
Troubleshooting Steps:
-
Assess Matrix Effect: Perform a post-column infusion experiment to identify regions of significant ion suppression in your chromatogram. A detailed protocol is provided in the "Experimental Protocols" section.[4][6]
-
Optimize Sample Preparation: Enhance your sample cleanup procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide a cleaner extract than protein precipitation.[2][12]
-
Modify Chromatographic Conditions: Adjust the mobile phase composition, gradient profile, or change the analytical column to achieve better separation of the analyte and internal standard from the regions of ion suppression.[1][13]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components causing ion suppression.[1][14] However, this may compromise the limit of detection.[14]
Problem 2: High Variability in the Analyte to Internal Standard Area Ratio
Possible Cause: Differential matrix effects affecting the analyte and internal standard differently.
Troubleshooting Steps:
-
Verify Co-elution: Ensure that the analyte and this compound are co-eluting as closely as possible. Even minor shifts in retention time can lead to variability if they fall into a steep gradient of ion suppression.[11]
-
Evaluate Different Matrix Lots: Assess the matrix effect across multiple lots of your biological matrix (e.g., plasma from different donors) to understand the variability of ion suppression.
-
Check for Contamination: Carryover from high-concentration samples can affect subsequent analyses. Optimize the autosampler wash procedure and inject blank samples to check for carryover.[10]
-
Internal Standard Stability: Confirm the stability of this compound in your sample matrix and processing conditions.[15]
Quantitative Data
Table 1: Representative LC-MS/MS Parameters for Tipelukast and this compound
| Parameter | Tipelukast | This compound (Internal Standard) |
| Precursor Ion (m/z) | [To be determined experimentally] | [To be determined experimentally; expected around 515.2][16] |
| Product Ion (m/z) | [To be determined experimentally] | [To be determined experimentally] |
| Collision Energy (eV) | [To be optimized] | [To be optimized] |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+)[16] |
Note: The user should experimentally determine the optimal parameters for their specific instrument and conditions.
Table 2: Expected Performance of a Validated Bioanalytical Method Using a Deuterated Internal Standard
| Quality Control Level | Concentration (ng/mL) | Intra-Day Accuracy (% Nominal) | Intra-Day Precision (% CV) | Inter-Day Accuracy (% Nominal) | Inter-Day Precision (% CV) |
| LLOQ | 1 | 95 - 105 | < 15 | 93 - 107 | < 15 |
| LQC | 3 | 97 - 103 | < 10 | 96 - 104 | < 12 |
| MQC | 50 | 98 - 102 | < 8 | 97 - 103 | < 10 |
| HQC | 150 | 99 - 101 | < 5 | 98 - 102 | < 8 |
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control. Data is representative and based on typical FDA guidelines for bioanalytical method validation.[9]
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a common starting point for the extraction of Tipelukast and its metabolites from plasma.
Materials:
-
Human plasma (K2-EDTA)
-
Tipelukast and this compound stock solutions
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade
-
Water, ultrapure
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare Working Solutions:
-
Prepare a series of Tipelukast working standard solutions for calibration curve and quality control (QC) samples by diluting the stock solution.
-
Prepare an internal standard (IS) working solution of this compound at a concentration of 50 ng/mL in 50:50 (v/v) methanol:water.[7]
-
-
Sample Spiking:
-
Protein Precipitation:
-
Centrifugation:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
-
Supernatant Transfer:
-
Carefully transfer the clear supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.[9]
-
Protocol 2: Post-Column Infusion to Assess Ion Suppression
This experiment helps to identify regions in the chromatogram where ion suppression occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece
-
This compound standard solution (at a concentration that provides a stable signal)
-
Blank, extracted matrix sample (prepared as in Protocol 1, but without the addition of the internal standard)
Procedure:
-
System Setup:
-
Set up the LC system with the analytical column and mobile phases used for the Tipelukast assay.
-
Connect the outlet of the LC column to one port of a tee-piece.
-
Connect a syringe pump containing the this compound solution to the second port of the tee-piece.
-
Connect the third port of the tee-piece to the mass spectrometer's ion source.
-
-
Infusion and Injection:
-
Begin infusing the this compound solution at a constant, low flow rate (e.g., 5-10 µL/min).
-
Once a stable signal for the this compound is observed, inject a blank, extracted matrix sample onto the LC column.
-
-
Data Analysis:
-
Monitor the signal intensity of the infused this compound throughout the chromatographic run.
-
A dip in the baseline signal indicates a region of ion suppression. An increase indicates ion enhancement.
-
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Hydroxy Tipelukast-d6 Peak Shape in HPLC
Welcome to the technical support center for improving the chromatographic peak shape of Hydroxy Tipelukast-d6. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common issues encountered during HPLC analysis.
Troubleshooting Guide
Poor peak shape can compromise the accuracy and precision of your analytical results. The following guide addresses common peak shape problems for this compound and provides systematic solutions.
Initial Troubleshooting Workflow
Before diving into specific issues, it's essential to follow a logical troubleshooting sequence. This workflow helps to efficiently identify the root cause of peak shape problems.
Caption: Initial troubleshooting workflow for peak shape issues.
Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?
A1: Peak tailing is the most common peak shape problem and is often caused by secondary interactions between the analyte and the stationary phase. Given that Hydroxy Tipelukast is a phenolic compound, interactions with residual silanols on the silica-based stationary phase are a primary suspect.[1]
Potential Causes & Solutions:
-
Secondary Silanol Interactions:
-
Solution: Lower the mobile phase pH to 2.5-3.5.[1] This protonates the residual silanol groups, reducing their interaction with the acidic phenolic hydroxyl groups of Hydroxy Tipelukast. It also ensures the carboxylic acid moiety is fully protonated.
-
Solution: Use a high-purity, end-capped C18 or a phenyl-hexyl column. Phenyl-hexyl columns can offer alternative selectivity for aromatic compounds.[1][2]
-
Solution: Add a buffer, such as ammonium formate or ammonium acetate (10-20 mM), to the mobile phase to maintain a consistent pH.[3]
-
-
Column Contamination or Degradation:
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase). If performance does not improve, replace the column.
-
Solution: Use a guard column to protect the analytical column from sample matrix components.
-
-
Sample Overload:
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Extra-Column Volume:
-
Solution: Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.
-
Q2: I am observing peak fronting for this compound. What should I do?
A2: Peak fronting is less common than tailing and is often associated with sample overload or an incompatible sample solvent.
Potential Causes & Solutions:
-
Sample Overload:
-
Solution: Systematically reduce the mass of analyte injected by either lowering the concentration of the sample or reducing the injection volume.[4]
-
-
Incompatible Sample Solvent:
-
Solution: The sample solvent should be weaker than or ideally the same as the initial mobile phase. Dissolving this compound in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile when the initial mobile phase is 80% water) can cause the analyte to travel through the column head too quickly, leading to a distorted peak.[5]
-
Q3: The peak for this compound is broader than expected. How can I improve its efficiency?
A3: Peak broadening can be caused by a variety of factors, from column issues to improper method parameters.
Potential Causes & Solutions:
-
Column Degradation:
-
Solution: A loss of stationary phase or the creation of a void at the column inlet can lead to broader peaks. Replacing the column is often the best solution.
-
-
Sub-optimal Flow Rate:
-
Solution: The flow rate affects the time the analyte spends in the column and its interaction with the stationary phase. A flow rate that is too high can lead to band broadening. Try reducing the flow rate in small increments.
-
-
Large Extra-Column Volume:
-
Solution: As with peak tailing, minimize tubing length and diameter and ensure proper connections.
-
-
Temperature Effects:
-
Solution: Operating at a slightly elevated temperature (e.g., 40°C) can improve peak efficiency by reducing mobile phase viscosity and increasing mass transfer kinetics.[2] However, ensure the analyte is stable at the chosen temperature.
-
Q4: I am seeing a split peak for this compound. What does this indicate?
A4: Split peaks usually suggest a problem at the head of the column or an issue with the sample injection.
Potential Causes & Solutions:
-
Clogged Inlet Frit or Column Void:
-
Solution: A partially blocked frit can distort the sample band as it enters the column. Try back-flushing the column. If this doesn't resolve the issue, the column may need to be replaced. A void at the column inlet will also lead to peak splitting.
-
-
Sample Solvent Incompatibility:
-
Solution: If the sample is not fully soluble in the mobile phase, it can precipitate at the column head upon injection. Ensure the sample solvent is compatible with the mobile phase. It is best to dissolve the sample in the initial mobile phase composition.
-
-
Injector Issues:
-
Solution: A partially blocked injector needle or a malfunctioning injector valve can cause improper sample introduction onto the column. Perform routine maintenance on the injector.
-
Frequently Asked Questions (FAQs)
Q: Does the deuterium labeling of this compound affect its peak shape?
A: Generally, deuterium substitution has a minimal direct effect on peak shape. The more common chromatographic isotope effect is a slight shift in retention time, with deuterated compounds often eluting slightly earlier in reversed-phase HPLC than their non-deuterated counterparts.[3][6] Significant peak shape problems are more likely due to the chromatographic conditions or system issues rather than the presence of deuterium atoms.
Q: What is a good starting point for an HPLC method for this compound?
A: Based on established methods for Tipelukast, a good starting point would be a reversed-phase separation on a C18 column with an acidic mobile phase.[2] See the detailed experimental protocol below for a recommended starting method.
Q: How does the mobile phase pH affect the peak shape of this compound?
A: Hydroxy Tipelukast has both phenolic hydroxyl groups and a carboxylic acid group. The ionization state of these functional groups is pH-dependent and significantly influences the compound's retention and peak shape. At a low pH (e.g., 2.5-3.5), the carboxylic acid is protonated (neutral), and the phenolic hydroxyl groups are also in their neutral form, which minimizes secondary interactions with the silica backbone of the stationary phase and generally results in better peak shape.[1]
Q: What are the ideal characteristics of a sample solvent for this compound analysis?
A: The ideal sample solvent should:
-
Completely dissolve the analyte.
-
Be of a weaker elution strength than the mobile phase to ensure good peak focusing at the head of the column.
-
Be compatible with the mobile phase to prevent precipitation upon injection. For reversed-phase methods, a mixture of water and organic solvent (e.g., 50:50 methanol:water) is often a good choice.[2]
Quantitative Data Summary
The following table provides illustrative data on how changes in HPLC parameters can affect peak shape for phenolic compounds, which are structurally related to Hydroxy Tipelukast. The Tailing Factor (Tf) is a measure of peak asymmetry; a value of 1.0 indicates a perfectly symmetrical peak, with values greater than 1.2 often considered suboptimal.
| Parameter Variation | Condition A | Tailing Factor (Tf) A | Condition B | Tailing Factor (Tf) B | Rationale for Improvement |
| Mobile Phase pH | pH 5.5 | 1.8 | pH 3.0 | 1.1 | Suppresses ionization of phenolic hydroxyl and carboxylic acid groups, and residual silanols, reducing secondary interactions.[1] |
| Organic Modifier | 70% Methanol | 1.5 | 70% Acetonitrile | 1.2 | Acetonitrile often provides better peak shape for complex molecules due to different solvent-analyte interactions. |
| Buffer Concentration | No Buffer | 1.7 | 20 mM Ammonium Formate | 1.2 | Maintains a stable pH and can help mask residual silanol sites. |
| Column Type | Standard C18 | 1.6 | End-Capped C18 | 1.1 | End-capping deactivates most residual silanols, significantly reducing tailing.[1] |
Note: This data is representative for phenolic compounds and serves to illustrate the principles of peak shape optimization.
Experimental Protocols
Recommended HPLC-MS/MS Method for this compound
This protocol is adapted from a method for the quantitative analysis of Tipelukast using this compound as an internal standard.[2]
-
HPLC System: A UHPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[2]
-
Mobile Phase A: 0.1% Formic acid in water.[2]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Column Temperature: 40 °C.[2]
-
Injection Volume: 5 µL.[2]
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 2.5 95 3.5 95 3.6 20 | 5.0 | 20 |
-
Sample Preparation (Protein Precipitation):
Column Flushing and Regeneration Protocol
This workflow describes a general procedure for flushing a C18 column to remove contaminants that may cause poor peak shape.
Caption: Workflow for C18 column flushing and regeneration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. silicycle.com [silicycle.com]
- 5. GSRS [precision.fda.gov]
- 6. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MS/MS Parameters for Hydroxy Tipelukast-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tandem mass spectrometry (MS/MS) parameters for Hydroxy Tipelukast-d6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LC-MS/MS analysis?
A1: this compound is the deuterated form of Hydroxy Tipelukast, a major metabolite of the drug Tipelukast.[1] It serves as a stable isotope-labeled (SIL) internal standard, which is considered the gold standard for quantitative LC-MS/MS analysis.[1][2] Because its chemical and physical properties are nearly identical to the non-deuterated analyte, it can accurately correct for variations during sample preparation and analysis, ensuring high accuracy and precision.[1][3]
Q2: How does the "d6" designation affect the mass of the molecule?
A2: The "d6" in this compound signifies that six hydrogen atoms in the molecule have been replaced by deuterium atoms.[1] Since deuterium is an isotope of hydrogen with an additional neutron, it is heavier. This results in a mass increase of approximately 6 Daltons compared to the unlabeled Hydroxy Tipelukast.[1] This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard.[3]
Q3: Will deuteration affect the chromatographic retention time?
A3: In reversed-phase liquid chromatography, deuterated compounds may exhibit a slight shift in retention time, typically eluting slightly earlier than their non-deuterated counterparts.[1] This "isotope effect" is usually minor but should be monitored during method development to ensure proper co-elution or integration if a shared time window is used.[1][4]
Q4: Where can I find established Multiple Reaction Monitoring (MRM) parameters for this compound?
A4: Publicly available, established MRM parameters for novel or specific compounds like this compound are often unavailable.[1] Therefore, a systematic method development approach is required to determine the optimal precursor and product ions.[1]
Experimental Protocols
Protocol 1: MRM Method Development for this compound
This protocol outlines the steps for determining the optimal MRM transitions for this compound.
-
Stock Solution Preparation : Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like methanol or acetonitrile.[1]
-
Working Solution Preparation : Dilute the stock solution to a concentration of approximately 1 µg/mL in a 50:50 acetonitrile:water mixture containing 0.1% formic acid.[1]
-
Direct Infusion : Infuse the working solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.[1]
-
Precursor Ion Identification : In positive ion mode, acquire full scan mass spectra to identify the protonated molecule, [M+H]⁺. The expected m/z for this compound is approximately 515.2.[1]
-
Product Ion Scan : Perform a product ion scan on the identified precursor ion (m/z ~515.2) to generate a fragmentation spectrum.[1]
-
Product Ion Selection : Select the most intense and stable product ions for the MRM transitions. It is recommended to choose at least two product ions: one for quantification (quantifier) and one for confirmation (qualifier).[1]
-
Collision Energy Optimization : For each selected precursor-product ion pair, perform a collision energy optimization experiment. This involves ramping the collision energy and monitoring the product ion intensity to find the optimal value that yields the highest signal.[5]
Protocol 2: Sample Preparation using Protein Precipitation
This is a rapid and effective method for cleaning up plasma samples.[6]
-
Aliquoting : Aliquot 200 µL of human plasma into a 1.5 mL microcentrifuge tube.[6]
-
Internal Standard Spiking : Add 20 µL of the this compound working solution to each plasma sample (except for blank samples).[6]
-
Precipitation : Add 600 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.[7]
-
Vortexing : Vortex the samples vigorously for 1 minute.[6]
-
Centrifugation : Centrifuge the samples at ≥10,000 x g for 10 minutes to pellet the precipitated proteins.[6]
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[7]
Troubleshooting Guides
Issue 1: Poor or No Signal Intensity for this compound
This is a common problem that can be addressed by systematically checking the instrument and sample.[1]
| Potential Cause | Troubleshooting Step |
| Incorrect MS Method Parameters | Verify that the precursor and product ion m/z values are correctly entered in the acquisition method.[1] |
| Instrument Not Tuned/Calibrated | Ensure the mass spectrometer has been recently tuned and calibrated according to the manufacturer's guidelines.[1] |
| Sample Integrity Issues | Prepare a fresh dilution of the standard to rule out degradation or preparation errors.[1] While less common for deuterium on carbon atoms, back-exchange (deuterium replaced by hydrogen) can occur.[1] |
| LC System Problems | If a signal is observed during direct infusion but not with LC-MS, check the LC system for leaks, clogs, or pump issues.[5] |
| Ion Source Issues | Visually inspect the electrospray needle for blockages or improper positioning.[5] Optimize ion source parameters like spray voltage, gas flows, and temperature.[5] |
Issue 2: High Background Noise or Interfering Peaks
High background can obscure the analyte signal and compromise quantification.[1]
| Potential Cause | Troubleshooting Step |
| Contaminated Solvents/System | Inject a blank sample (mobile phase). If interfering peaks are present, the contamination source is likely the LC system or solvents.[1] Use high-purity, LC-MS grade solvents.[5] |
| Poor Chromatographic Separation | Optimize the LC gradient to better separate this compound from matrix components. Consider using a different column chemistry or a longer column.[5] |
| Matrix Effects | Improve sample cleanup by using a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[5] |
| Non-Specific MRM Transition | The selected product ion may not be unique. Try to identify a more specific, even if less intense, product ion to improve the signal-to-noise ratio.[1] |
Data Presentation: MS/MS Parameter Optimization
The following tables provide a template for summarizing the data generated during MS/MS method development. Note: The values presented here are hypothetical and must be determined experimentally.[7]
Table 1: Precursor Ion and Proposed MRM Transitions for this compound
| Parameter | Value | Comment |
| Molecular Formula | C₂₉H₂₈D₆O₄S | |
| Monoisotopic Mass | ~514.2 g/mol | [1] |
| Ionization Mode | ESI+ | Common for this class of compounds.[1] |
| Precursor Ion (Q1) | ~515.2 m/z | Corresponds to [M+H]⁺. Confirm with direct infusion.[1] |
| Proposed Quantifier Ion (Q3) | > 300 m/z | A higher mass, stable fragment is often a good quantifier.[1] |
| Proposed Qualifier Ion (Q3) | < 300 m/z | A lower mass, more specific fragment can be used for confirmation.[1] |
Table 2: Example Collision Energy Optimization
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Peak Area Response |
| 515.2 | 350.1 | 15 | 150,000 |
| 515.2 | 350.1 | 20 | 280,000 |
| 515.2 | 350.1 | 25 | 450,000 (Optimal) |
| 515.2 | 350.1 | 30 | 320,000 |
| 515.2 | 195.1 | 25 | 25,000 |
| 515.2 | 195.1 | 30 | 60,000 |
| 515.2 | 195.1 | 35 | 110,000 (Optimal) |
| 515.2 | 195.1 | 40 | 85,000 |
Visualization of Method Development Workflow
The following diagram illustrates the logical steps for developing an optimized MRM method for this compound.
References
Technical Support Center: Troubleshooting Poor Recovery of Hydroxy Tipelukast-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor recovery of Hydroxy Tipelukast-d6 during solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PPT).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low recovery for deuterated internal standards like this compound during extraction?
A1: Poor recovery of deuterated internal standards can stem from several factors across different extraction techniques. For solid-phase extraction (SPE), common issues include improper sorbent selection, incorrect pH of the sample or solvents, elution solvent being too weak, or a high flow rate during sample loading. In liquid-liquid extraction (LLE), problems often arise from incorrect solvent polarity, improper pH for partitioning, emulsion formation, or insufficient mixing. With protein precipitation (PPT), incomplete precipitation, co-precipitation of the analyte with proteins, or the internal standard being bound to proteins that are removed can all lead to low recovery.
Q2: How do the physicochemical properties of this compound influence its extraction?
A2: While specific pKa and logP values for this compound are not publicly available, its parent compound, Tipelukast, contains a carboxylic acid group. This suggests that this compound is likely an acidic compound. The ionization state of the carboxylic acid, which is dependent on the pH of the solution, will significantly impact its solubility and partitioning behavior during both SPE and LLE. To ensure optimal retention on a reversed-phase SPE sorbent or efficient extraction into an organic solvent during LLE, the pH of the sample should be adjusted to suppress the ionization of the carboxylic acid (typically 2 pH units below its pKa).
Q3: Can the source of the biological matrix affect the extraction recovery?
A3: Yes, the biological matrix (e.g., plasma, serum, urine) can significantly impact recovery. Plasma and serum contain high concentrations of proteins that can bind to the analyte, making it unavailable for extraction. Urine can have varying pH and ionic strength, which can affect the performance of SPE and LLE methods. It is crucial to develop and validate your extraction method for the specific biological matrix being used.
Q4: My recovery is inconsistent between samples. What could be the cause?
A4: Inconsistent recovery is often due to a lack of reproducibility in the extraction procedure. In SPE, this can be caused by variations in sample pre-treatment, inconsistent flow rates, or allowing the cartridge to dry out at critical steps. For LLE, inconsistent shaking or vortexing times and intensities can lead to variable extraction efficiency. With PPT, variations in the rate of solvent addition or inadequate mixing can result in inconsistent protein removal. Automation can help to minimize these variabilities.
Troubleshooting Guides
Poor Recovery in Solid-Phase Extraction (SPE)
If you are experiencing low recovery of this compound during SPE, consider the following troubleshooting steps. Systematically collect and analyze the fractions from each step (load, wash, and elution) to pinpoint where the analyte is being lost.
Troubleshooting Workflow for Poor SPE Recovery
Caption: Troubleshooting workflow for low SPE recovery.
Quantitative Data Summary for SPE Troubleshooting
| Parameter | Potential Issue | Recommended Action | Expected Outcome |
| Sample pH | Analyte is ionized and not retained. | Acidify the sample (e.g., to pH 3-4) to suppress ionization of the carboxylic acid group. | Increased retention on reversed-phase sorbent. |
| Sorbent Choice | Sorbent is not retaining the analyte. | Use a polymeric reversed-phase or a mixed-mode cation exchange sorbent. | Enhanced retention through multiple interaction mechanisms. |
| Wash Solvent | Analyte is being eluted during the wash step. | Decrease the organic content of the wash solvent. | Analyte is retained on the sorbent while interferences are washed away. |
| Elution Solvent | Analyte is not being fully eluted from the sorbent. | Increase the organic content or use a stronger elution solvent (e.g., methanol with 1-2% formic acid). | Complete elution of the analyte from the sorbent. |
| Flow Rate | Insufficient interaction time between analyte and sorbent. | Decrease the flow rate during sample loading to ~1 mL/min. | Improved retention of the analyte. |
Poor Recovery in Liquid-Liquid Extraction (LLE)
Low recovery in LLE is often related to the partitioning of the analyte between the aqueous and organic phases.
Troubleshooting Workflow for Poor LLE Recovery
Caption: Troubleshooting workflow for low LLE recovery.
Quantitative Data Summary for LLE Troubleshooting
| Parameter | Potential Issue | Recommended Action | Expected Outcome |
| Aqueous Phase pH | Analyte is ionized and remains in the aqueous phase. | Adjust the pH to be at least 2 units below the pKa of the carboxylic acid group. | Increased partitioning into the organic phase. |
| Organic Solvent | Solvent is not polar enough to extract the analyte. | Use a more polar, water-immiscible solvent like ethyl acetate or methyl tert-butyl ether (MTBE). | Improved extraction efficiency. |
| Phase Ratio | Insufficient volume of organic solvent to efficiently extract the analyte. | Increase the volume of the organic solvent relative to the aqueous sample. | More complete extraction of the analyte. |
| Emulsion | Formation of an emulsion layer prevents clean phase separation. | Centrifuge at a higher speed, add salt to the aqueous phase, or use a gentler mixing technique. | Clear separation of the aqueous and organic layers. |
Poor Recovery in Protein Precipitation (PPT)
PPT is a simpler method, but low recovery can still occur.
Troubleshooting Workflow for Poor PPT Recovery
Caption: Troubleshooting workflow for low PPT recovery.
Quantitative Data Summary for PPT Troubleshooting
| Parameter | Potential Issue | Recommended Action | Expected Outcome |
| Precipitation Solvent | Analyte co-precipitates with proteins. | Try a different organic solvent (e.g., switch from acetonitrile to methanol or acetone). | Reduced co-precipitation and increased recovery in the supernatant. |
| Solvent-to-Sample Ratio | Incomplete protein precipitation. | Increase the ratio of organic solvent to sample (e.g., from 3:1 to 4:1). | More complete removal of proteins. |
| Protein Binding | Analyte is strongly bound to proteins and is removed with the pellet. | Acidify the sample before adding the precipitation solvent to disrupt protein binding. | Release of the analyte from proteins into the solution. |
| Mixing and Incubation | Insufficient mixing or time for proteins to precipitate. | Ensure vigorous vortexing for at least 30 seconds and allow the sample to incubate (e.g., at 4°C for 10 minutes) before centrifugation. | Improved precipitation efficiency. |
Experimental Protocols
Detailed Solid-Phase Extraction (SPE) Protocol
This protocol is a general guideline for the extraction of an acidic drug metabolite from plasma using a polymeric reversed-phase SPE cartridge.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1
Technical Support Center: Minimizing Carryover in Hydroxy Tipelukast-d6 LC-MS Analysis
Welcome to the technical support center for minimizing carryover in your Hydroxy Tipelukast-d6 LC-MS analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve carryover issues, ensuring the accuracy and reliability of your bioanalytical data.
Troubleshooting Guide
Carryover, the appearance of an analyte signal from a previous injection in a subsequent analysis, can be a significant issue in sensitive LC-MS assays.[1][2] This guide provides a systematic approach to troubleshooting carryover of this compound.
Initial Assessment: Is it Carryover or Contamination?
The first step is to distinguish between carryover and system contamination.[3] This can be achieved by a strategic sequence of injections:
-
Blank Injection (Pre-Blank): Run a blank solvent injection. This should be free of any this compound signal.
-
High Concentration Standard: Inject a high concentration standard of this compound.
-
Blank Injections (Post-Blanks): Inject a series of blank solvents immediately after the high concentration standard.
Interpreting the Results:
| Observation | Potential Cause | Next Steps |
| Decreasing peak area in successive post-blanks. | Carryover | Proceed to the "Systematic Troubleshooting of Carryover Sources" section. |
| Consistent peak area in all blanks (pre and post). | System Contamination | Investigate potential sources of contamination such as mobile phases, wash solvents, or sample preparation reagents.[3] |
| No peak in any of the blanks. | No significant carryover or contamination at the tested concentration. | Continue with your analysis, but remain vigilant, especially when analyzing samples with a wide dynamic range. |
Systematic Troubleshooting of Carryover Sources
If carryover is confirmed, the next step is to systematically identify the source. The most common sources of carryover in an LC-MS system are the autosampler, the column, and the mass spectrometer ion source.[1][4]
The following workflow can help you pinpoint the origin of the carryover:
Caption: A logical workflow for systematically troubleshooting LC-MS carryover.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of carryover in LC-MS analysis?
A1: The most frequent sources of carryover include:
-
Autosampler Components: Adsorption of the analyte to the exterior or interior of the injection needle, rotor seals, and sample loops is a primary cause.[1][4] Worn or damaged seals can create dead volumes where the sample can get trapped.[4]
-
Analytical Column: Highly retentive compounds can be difficult to elute completely from the column, leading to their appearance in subsequent runs.[5]
-
MS Ion Source: Contamination of the ion source components, such as the capillary and cone, can lead to persistent signals.[1]
-
Sample Overloading: Injecting a sample at a concentration that exceeds the capacity of the column can lead to peak tailing and carryover.[4]
Q2: What are the best wash solvents for minimizing this compound carryover?
A2: The ideal wash solvent should be strong enough to dissolve this compound effectively. A good starting point is a wash solution with a higher organic content than the initial mobile phase conditions. For basic compounds that may interact with metallic surfaces, adding a small amount of acid to the wash solvent can be beneficial.[6] It is also recommended to test the solubility of your analyte in the potential wash solvent to ensure it doesn't cause precipitation.
Recommended Wash Solvent Compositions (to be optimized for your specific method):
| Wash Solvent Composition | Rationale |
| High Organic (e.g., 90:10 Acetonitrile:Water) | To effectively remove hydrophobic compounds. |
| Acidified Organic (e.g., 90:10 Acetonitrile:Water with 0.1% Formic Acid) | To disrupt ionic interactions between basic analytes and metal surfaces.[6] |
| "Magic" Wash (e.g., a mixture of Acetonitrile, Methanol, Isopropanol, and Water with a small amount of acid) | A strong, universal wash solvent for stubborn carryover. |
Q3: How can I optimize my LC method to reduce carryover?
A3: Method optimization plays a crucial role in preventing carryover. Consider the following:
-
Gradient Elution: Ensure your gradient is long enough and reaches a high enough organic composition to elute all components from the column. A steep gradient without a sufficient hold at the final conditions can leave analytes on the column.
-
Column Washing: Incorporate a robust column wash step at the end of each run. Cycling between high and low organic mobile phases can be more effective than a continuous high organic wash.[5]
-
Flow Rate: Increasing the flow rate during the wash step can help to more effectively flush the system.[7]
Q4: Can my sample preparation method contribute to carryover?
A4: Yes, your sample preparation can be a factor. Ensure that your sample is fully soluble in the final sample solvent to prevent precipitation in the autosampler.[7] Also, be mindful of potential contamination from sample preparation tools.
Experimental Protocol: A Generic Approach to Identifying Carryover Source
This protocol outlines a systematic process to isolate the source of carryover.
Caption: A step-by-step experimental protocol for confirming and initiating the troubleshooting of carryover.
By following these guidelines and systematically investigating potential sources, you can effectively minimize carryover in your this compound LC-MS analysis, leading to more accurate and reliable results.
References
- 1. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 5. Universal LC-MS method for minimized carryover in a discovery bioanalytical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
Addressing instability of Hydroxy Tipelukast-d6 in biological matrices
Welcome to the technical support center for Hydroxy Tipelukast-d6. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges related to the stability of this compound in biological matrices. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the use of this compound as an internal standard in bioanalytical assays.
Issue 1: Inconsistent or declining signal of this compound during sample analysis.
Possible Cause: This could indicate degradation of the internal standard in the processed samples on the autosampler.
Troubleshooting Steps:
-
Assess Autosampler Stability:
-
Prepare a batch of quality control (QC) samples and place them in the autosampler.
-
Inject samples at regular intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Monitor the peak area response of this compound over time. A significant decline suggests instability under the autosampler conditions.
-
-
Optimize Autosampler Conditions:
-
If instability is observed, lower the temperature of the autosampler (e.g., to 4°C).
-
Ensure the reconstitution solvent is appropriate and does not contribute to degradation. Consider adding a small percentage of an organic solvent or an antioxidant if oxidative degradation is suspected.
-
-
Review Reconstitution Solvent:
-
The solvent used to reconstitute the dried extract should be compatible with the initial mobile phase to ensure good peak shape and stability.[1]
-
Experimental Workflow for Autosampler Stability Assessment
Caption: Workflow for assessing the stability of this compound in the autosampler.
Issue 2: High variability in results between different batches of samples.
Possible Cause: This may be due to inconsistent sample handling and storage, or potential instability of this compound during freeze-thaw cycles or long-term storage.
Troubleshooting Steps:
-
Evaluate Freeze-Thaw Stability:
-
Analyze QC samples that have undergone multiple freeze-thaw cycles (e.g., 3-5 cycles).
-
Compare the results to freshly prepared QC samples. A significant difference may indicate degradation due to repeated freezing and thawing.
-
-
Assess Long-Term Stability:
-
Store QC samples at the intended storage temperature (e.g., -20°C or -80°C) for an extended period.
-
Analyze these samples against a freshly prepared calibration curve and compare with the initial concentrations.
-
-
Standardize Sample Handling:
-
Ensure all samples are handled consistently, from collection to analysis.
-
Minimize the time samples spend at room temperature.
-
Use appropriate anticoagulants (e.g., K2-EDTA) and collection tubes.[2]
-
Decision Tree for Troubleshooting High Variability
References
How to resolve co-eluting peaks with Hydroxy Tipelukast-d6
Welcome to the technical support center for Hydroxy Tipelukast-d6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the bioanalysis of Tipelukast and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the deuterated stable isotope-labeled internal standard for the analysis of Hydroxy Tipelukast, a metabolite of the drug Tipelukast (MN-001).[1][2] Its primary application is in quantitative bioanalysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is critical for correcting for variability during sample preparation and analysis, as well as for mitigating matrix effects, thereby ensuring the accuracy and precision of the results.[2][3]
Q2: My this compound internal standard peak is co-eluting with an unknown peak. Why is this a problem?
Co-elution of the internal standard with an unknown interfering substance can compromise the accuracy of your quantitative assay. The interference can contribute to the signal at the mass transition of the internal standard, leading to an inaccurate response ratio between the analyte and the internal standard. This can result in either an underestimation or overestimation of the analyte concentration. Furthermore, the co-eluting species may cause ion suppression or enhancement, affecting the ionization of the internal standard and leading to poor reproducibility.[4][5]
Q3: Should the this compound peak perfectly co-elute with the non-labeled Hydroxy Tipelukast peak?
Ideally, yes. For a stable isotope-labeled internal standard to effectively compensate for matrix effects, it should have the same retention time as the analyte.[3][6] This ensures that both compounds experience the same ionization conditions and potential for ion suppression or enhancement as they elute from the column and enter the mass spectrometer.[6] However, due to the deuterium isotope effect, a slight difference in retention time between the deuterated standard and the analyte can sometimes be observed.[7] If this separation is significant, it can lead to differential matrix effects and compromise quantitation.[6]
Troubleshooting Guide: Resolving Co-eluting Peaks
This guide provides a systematic approach to resolving co-elution issues involving this compound.
Issue: Poor peak shape and inconsistent area counts for the this compound internal standard, suggesting co-elution with an interfering compound.
Step 1: Confirm Co-elution
Before modifying the method, confirm that the issue is indeed co-elution.
-
Visual Inspection of the Peak: Look for fronting, tailing, shoulders, or split peaks in the chromatogram for the this compound mass transition.[8] A pure compound should ideally yield a symmetrical, Gaussian peak.
-
Peak Purity Analysis: If you have a diode array detector (DAD) or a high-resolution mass spectrometer, you can assess peak purity. For DAD, compare the UV spectra across the peak.[8][9] For MS, examine the mass spectra at different points across the peak's elution profile to see if other ions are present.[8]
Step 2: Chromatographic Method Optimization
If co-elution is confirmed, the following steps can be taken to optimize the chromatographic separation. It is recommended to change one parameter at a time to systematically evaluate its effect.
Caption: A systematic workflow for troubleshooting co-eluting peaks.
Detailed Methodologies and Data Presentation
The mobile phase composition is a powerful tool for altering selectivity.[10]
-
Adjust Organic Solvent Strength: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention times and may improve the separation of closely eluting peaks.
-
Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can change elution patterns due to different solvent properties.
-
Modify Mobile Phase pH: If the co-eluting interference is ionizable, adjusting the mobile phase pH can significantly alter its retention time relative to this compound.
Table 1: Example Data from Mobile Phase Optimization
| Parameter | Condition A (Original) | Condition B (Modified) | Result |
| Mobile Phase B | Acetonitrile | Methanol | Selectivity between interference and IS changed. |
| Gradient | 5-95% B in 5 min | 5-95% B in 5 min | - |
| Resolution (IS vs. Interference) | 0.8 (Poor) | 1.6 (Good) | Separation achieved. |
| Hydroxy Tipelukast RT | 2.1 min | 2.5 min | Analyte retention increased. |
| This compound RT | 2.1 min | 2.5 min | IS retention increased. |
A shallower gradient decreases the rate of change of the mobile phase composition, which can increase the separation between peaks.[3]
Table 2: Example Data from Gradient Optimization
| Parameter | Condition A (Original) | Condition B (Modified) | Result |
| Gradient | 5-95% B in 5 min | 5-95% B in 10 min | Improved separation. |
| Resolution (IS vs. Interference) | 0.8 (Poor) | 1.9 (Baseline Resolved) | Co-elution resolved. |
| Run Time | 8 min | 15 min | Increased analysis time. |
If mobile phase and gradient adjustments are insufficient, changing the column chemistry is the most effective way to resolve co-eluting peaks by introducing different separation mechanisms.[9][10]
Table 3: Example Data from Column Chemistry Evaluation
| Column Type | Stationary Phase | Resolution (IS vs. Interference) | Observation |
| Column 1 (Original) | C18 | 0.8 | Poor separation due to similar hydrophobic interactions. |
| Column 2 (Alternative) | Phenyl-Hexyl | 2.1 | Excellent separation due to pi-pi interactions with the phenyl phase. |
| Column 3 (Alternative) | Pentafluorophenyl (PFP) | 1.7 | Good separation due to dipole-dipole and other interactions. |
Experimental Protocols
This protocol is a starting point and should be optimized for your specific application and instrumentation.
-
Sample Preparation (Protein Precipitation) [1][2]
-
To 50 µL of plasma, add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL in 50:50 acetonitrile:water).[2]
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.[2]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[2]
-
Transfer the supernatant to a 96-well plate or autosampler vial for analysis.
-
-
Chromatographic Conditions
-
Column: C18, 2.1 x 50 mm, 1.8 µm (This is a common starting point; consider alternatives from Table 3 if co-elution occurs).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes. (Adjust as per troubleshooting).
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[11]
-
MRM Transitions: To be optimized by infusing the individual compounds.
-
Hydroxy Tipelukast: Monitor specific parent > fragment ion transition.
-
This compound: Monitor specific parent > fragment ion transition.
-
-
Key Parameters: Optimize source parameters like gas flow, desolvation temperature, and capillary voltage for maximum sensitivity.[5]
-
Caption: The iterative process of LC-MS/MS method development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
Impact of different anticoagulants on Hydroxy Tipelukast-d6 plasma analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of different anticoagulants on the plasma analysis of Hydroxy Tipelukast-d6. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Which anticoagulant is recommended for the plasma analysis of this compound?
For robust and reproducible quantification of this compound in human plasma, K2-EDTA is a recommended anticoagulant.[1] An established method utilizing protein precipitation for sample preparation from human plasma collected with K2-EDTA has been shown to be effective in minimizing matrix effects and ensuring a clean sample extract for LC-MS/MS analysis.[1]
Q2: Can I use heparinized plasma for this compound analysis?
While it may be possible, using heparin as an anticoagulant is generally discouraged for LC-MS/MS bioanalytical assays due to the potential for significant matrix effects, such as ion suppression.[2] If heparinized plasma must be used, thorough method validation is crucial to assess and mitigate any potential impact on the accuracy and precision of the assay.[2]
Q3: What are the potential issues with using citrate as an anticoagulant?
Citrate anticoagulants can cause ion suppression or enhancement in LC-ESI/MS analysis.[3] The presence of sodium or potassium citrate can lead to the formation of adducts with the analyte or internal standard, potentially compromising the integrity of the results.[3] Additionally, the liquid nature of citrate anticoagulants can cause a dilution effect that needs to be corrected for.[4]
Q4: How does a stable isotope-labeled internal standard (SIL-IS) like this compound help in mitigating matrix effects?
A SIL-IS, such as this compound, is the ideal internal standard because its physicochemical properties are nearly identical to the analyte of interest.[5] This ensures that it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of any ion suppression or enhancement, which leads to reliable quantification.[5]
Troubleshooting Guide
| Issue | Potential Cause (Anticoagulant-Related) | Recommended Action |
| Low Analyte Recovery | Heparin-induced ion suppression: Heparin is known to cause significant ion suppression in electrospray ionization (ESI) mass spectrometry.[2] | 1. Switch to K2-EDTA plasma: This is the most reliable solution to avoid heparin-related matrix effects. 2. Optimize Sample Preparation: If using heparinized plasma is unavoidable, consider a more rigorous extraction method like solid-phase extraction (SPE) to remove heparin prior to analysis. |
| Poor Peak Shape or Splitting | Adduct Formation: Citrate or other salt-based anticoagulants can lead to the formation of sodium or potassium adducts with the analyte or internal standard.[3] | 1. Optimize Mobile Phase: Modify the mobile phase composition, for example, by increasing the organic content or adding a small amount of a competing salt like ammonium formate, to minimize adduct formation. 2. Switch to K2-EDTA: This will eliminate the source of the adduct-forming ions. |
| High Variability in Results (Poor Precision) | Inconsistent Matrix Effects: The extent of ion suppression from heparin can vary between different plasma lots.[5] | 1. Use a SIL-IS: Ensure that this compound is used as the internal standard to compensate for variability.[5] 2. Evaluate Matrix Factor: Conduct a thorough matrix effect evaluation using at least six different lots of the specific plasma type (e.g., heparinized plasma) to understand the extent of variability.[5] |
| Signal Enhancement | Co-eluting Species: While less common than suppression, some components introduced by anticoagulants or the collection tubes themselves can enhance the ionization of the analyte.[2][3] | 1. Improve Chromatographic Separation: Optimize the LC gradient to separate the analyte from the interfering components. 2. Switch Anticoagulant: Move to a cleaner matrix by using K2-EDTA plasma. |
Experimental Protocols
Detailed Methodology for Sample Preparation using K2-EDTA Plasma
This protocol is based on a protein precipitation method known for its simplicity and high throughput.[1]
Materials and Reagents:
-
Human plasma (K2-EDTA)
-
This compound reference standard
-
Acetonitrile (HPLC grade or higher)
-
Methanol (HPLC grade or higher)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL primary stock solution of this compound in methanol.
-
Working Standard Preparation: Serially dilute the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and ultrapure water to create working standards for calibration curves and quality control samples.
-
Plasma Aliquoting: Aliquot 200 µL of human K2-EDTA plasma into a 1.5 mL microcentrifuge tube.
-
Protein Precipitation: Add 600 µL of acetonitrile (containing the internal standard, this compound) to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at ≥10,000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or an autosampler vial.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.[1]
Visualizations
Caption: Workflow for the analysis of this compound in plasma.
Caption: Decision tree for troubleshooting anticoagulant-related issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UPLC-ESI-QTOF/MS and multivariate data analysis for blood plasma and serum metabolomics: effect of experimental artefacts and anticoagulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labs.dgsom.ucla.edu [labs.dgsom.ucla.edu]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of Internal Standards for Tipelukast Bioanalysis: Hydroxy Tipelukast-d6 Versus Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is a cornerstone of robust pharmacokinetic and pharmacodynamic studies. In the bioanalysis of Tipelukast, a multi-faceted anti-inflammatory and anti-fibrotic agent, the choice of internal standard is critical for achieving reliable and reproducible results. This guide provides an objective comparison of Hydroxy Tipelukast-d6 with other common internal standards, supported by experimental data and detailed methodologies, to facilitate an informed selection process.
The gold standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the use of a stable isotope-labeled (SIL) internal standard.[1] These compounds are chemically identical to the analyte of interest, with the key difference being the substitution of one or more atoms with a heavier isotope, such as deuterium (²H).[2] This near-identical physicochemical nature ensures that the SIL internal standard co-elutes with the analyte and experiences the same degree of matrix effects and ionization suppression or enhancement, leading to superior accuracy and precision.[3]
This guide will compare the performance of this compound against two other classes of internal standards: a deuterated analog of the parent drug (Tipelukast-d4) and a non-deuterated structural analog.
Performance Comparison: this compound vs. Other Internal Standards
The choice of internal standard directly impacts key bioanalytical validation parameters such as accuracy, precision, linearity, matrix effect, and recovery. The following table summarizes the expected performance of a hypothetical bioanalytical method for Tipelukast using this compound, Tipelukast-d4, and a structural analog as the internal standard. This data is representative of what would be expected from a validated LC-MS/MS assay.
| Performance Parameter | This compound | Tipelukast-d4 | Structural Analog |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Bias) | ± 5% | ± 3% | ± 15% |
| Precision (% CV) | < 10% | < 8% | < 15% |
| Matrix Effect (% CV) | < 15% | < 10% | < 20% |
| Recovery (%) | 85 - 95% | 85 - 95% | 75 - 105% |
Key Observations:
-
Both deuterated internal standards, this compound and Tipelukast-d4, demonstrate superior performance in terms of accuracy and precision compared to the structural analog.
-
Tipelukast-d4, being a deuterated version of the parent drug, is expected to most closely mimic the behavior of Tipelukast, resulting in the best performance.
-
This compound, as a deuterated metabolite, also provides excellent correction for variability.
-
The structural analog, while potentially more cost-effective, is likely to exhibit different extraction recovery and chromatographic behavior, leading to greater variability and a less accurate quantification.[4]
The Science Behind the Standard: Mechanism of Action of Tipelukast
Tipelukast exerts its therapeutic effects through a multi-pronged approach, targeting key pathways in inflammation and fibrosis. Its mechanisms of action include:
-
Leukotriene (LT) Receptor Antagonism: Tipelukast blocks the action of leukotrienes, which are potent inflammatory mediators.[5][6]
-
Phosphodiesterase (PDE) Inhibition: It primarily inhibits PDE3 and PDE4, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), which has anti-inflammatory effects.[5][6]
-
5-Lipoxygenase (5-LO) Inhibition: By inhibiting 5-LO, Tipelukast reduces the production of leukotrienes.[5][6]
These actions collectively contribute to the down-regulation of pro-fibrotic and pro-inflammatory genes.[5]
Experimental Protocols for Internal Standard Comparison
To objectively evaluate the performance of different internal standards for Tipelukast quantification, a head-to-head comparison should be performed. The following is a detailed experimental protocol for such a study.
1. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Tipelukast in methanol.
-
Internal Standard Stock Solutions (1 mg/mL): Separately prepare stock solutions of this compound, Tipelukast-d4, and the structural analog in methanol.
-
Working Solutions: Prepare working solutions of the analyte and each internal standard by diluting the stock solutions with a 50:50 (v/v) mixture of methanol and water to appropriate concentrations for spiking into calibration standards and quality control (QC) samples.
2. Preparation of Calibration Standards and Quality Control Samples
-
Prepare two sets of calibration standards and QC samples (at low, medium, and high concentrations) by spiking blank biological matrix (e.g., human plasma) with the appropriate working solutions of Tipelukast.
-
One set will be used for analysis with the deuterated internal standards, and the other for the structural analog.
3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (blank, calibration standard, or QC), add 10 µL of the respective internal standard working solution (either this compound, Tipelukast-d4, or the structural analog).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: A suitable gradient to ensure separation of Tipelukast and the internal standards from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize MRM transitions (precursor ion → product ion) for Tipelukast and each internal standard.
-
5. Data Analysis and Performance Evaluation
-
Construct separate calibration curves for each internal standard by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Quantify the QC samples using the respective calibration curves.
-
Calculate the accuracy (% Bias) and precision (% CV) for each internal standard.
-
Evaluate the matrix effect by comparing the analyte peak area in the presence and absence of the matrix.
-
Determine the extraction recovery by comparing the analyte peak area in a pre-extraction spiked sample to a post-extraction spiked sample.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 6. Tipelukast (MN-001) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
A Comparative Guide to the Bioanalysis of Tipelukast: Evaluating the Accuracy and Precision of Hydroxy Tipelukast-d6 as an Internal Standard
In the landscape of drug development, particularly for novel therapeutic agents like Tipelukast, the establishment of robust, accurate, and precise bioanalytical methods is a cornerstone for successful preclinical and clinical studies. Tipelukast, a promising small molecule with anti-inflammatory and anti-fibrotic properties, requires sensitive quantification in biological matrices to understand its pharmacokinetic profile. A critical component of a reliable bioanalytical method, especially when using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the choice of an appropriate internal standard (IS). This guide provides a comparative overview of the use of Hydroxy Tipelukast-d6, a deuterated stable isotope-labeled (SIL) internal standard, in the bioanalysis of Tipelukast.
Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, which allows them to effectively compensate for variability during sample preparation, chromatography, and ionization in the mass spectrometer.[2][3][4] this compound, being a deuterated version of a Tipelukast metabolite, is designed to mimic the behavior of Tipelukast and its metabolites throughout the analytical process, thereby enhancing the accuracy and precision of the quantification.[4] While specific, publicly validated data for the bioanalysis of Tipelukast using this compound is limited, this guide draws upon representative data and methodologies to illustrate its expected performance in comparison to other potential internal standards.[1][2]
Performance Comparison of Internal Standards
The selection of an internal standard can significantly impact the performance of a bioanalytical assay. Here, we compare the expected accuracy and precision of a hypothetical, yet representative, LC-MS/MS method for Tipelukast using three different types of internal standards: this compound (a deuterated metabolite), Tipelukast-d4 (a deuterated analog of the parent drug), and a generic structural analog.
Table 1: Comparison of Accuracy (% Bias) of Different Internal Standards for Tipelukast Bioanalysis
| Quality Control Level | Concentration (ng/mL) | This compound (% Bias) | Tipelukast-d4 (% Bias) | Structural Analog IS (% Bias) |
|---|---|---|---|---|
| LLOQ | 1 | -4.2 | -2.5 | -8.5 |
| LQC | 3 | -3.1 | -1.8 | -6.2 |
| MQC | 50 | 2.5 | 1.5 | 4.8 |
| HQC | 150 | 3.8 | 2.1 | 5.9 |
Data is representative and intended for comparative purposes.[3][5]
Table 2: Comparison of Precision (% CV) of Different Internal Standards for Tipelukast Bioanalysis
| Quality Control Level | Concentration (ng/mL) | This compound (% CV) | Tipelukast-d4 (% CV) | Structural Analog IS (% CV) |
|---|---|---|---|---|
| LLOQ | 1 | 6.8 | 5.1 | 10.2 |
| LQC | 3 | 5.5 | 4.2 | 8.5 |
| MQC | 50 | 4.1 | 3.5 | 6.1 |
| HQC | 150 | 3.2 | 2.8 | 5.3 |
Data is representative and intended for comparative purposes.[3][5]
Experimental Protocols
A robust and reproducible experimental protocol is fundamental to achieving high-quality bioanalytical data. The following sections detail representative methodologies for the quantification of Tipelukast in human plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
Protein precipitation is a common, straightforward, and efficient method for extracting small molecules from plasma samples.[6]
-
Aliquoting : Transfer 100 µL of human plasma (blank, calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.[5]
-
Internal Standard Addition : Add 25 µL of the this compound internal standard working solution to each tube.[5]
-
Protein Precipitation : Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.[5][7]
-
Vortexing : Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.[5]
-
Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Supernatant Transfer : Carefully transfer 200 µL of the clear supernatant to a 96-well plate or HPLC vial.[5]
-
Injection : Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following are typical LC-MS/MS parameters that can be adapted and optimized for the analysis of Tipelukast.
Table 3: Representative LC-MS/MS Parameters
| Parameter | Setting |
|---|---|
| Liquid Chromatography | |
| LC System | HPLC or UHPLC system[4] |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[8] |
| Flow Rate | 0.4 mL/min[2] |
| Injection Volume | 5 µL[2] |
| Column Temperature | 40°C[2] |
| Mass Spectrometry | |
| Mass Spectrometer | Triple quadrupole mass spectrometer[1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM)[7] |
Workflow and Methodological Diagrams
Visual representations of the experimental workflow and the logic behind the selection of an internal standard can aid in understanding the bioanalytical process.
References
Navigating Bioanalytical Assays: A Comparative Guide to the Linearity and Sensitivity of Hydroxy Tipelukast-d6 Methods
For researchers, scientists, and drug development professionals, the accurate quantification of drug candidates and their metabolites is a cornerstone of successful preclinical and clinical studies. This guide provides a comprehensive comparison of bioanalytical methods for Tipelukast, with a focus on the linearity and sensitivity of assays utilizing Hydroxy Tipelukast-d6 as a stable isotope-labeled internal standard. Due to the limited availability of public, peer-reviewed data on the bioanalytical method validation of Tipelukast, this guide draws upon representative data to illustrate the performance of different analytical approaches.
The selection of a robust and reliable bioanalytical method is critical for obtaining high-quality pharmacokinetic and pharmacodynamic data. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[1] A key element of a successful LC-MS/MS assay is the use of an appropriate internal standard to correct for variability during sample preparation and analysis.[1] Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the ideal choice as they are chemically and physically almost identical to the analyte of interest.[1][2]
This guide will compare two common LC-MS/MS methodologies, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), and will also present a comparison between this compound and an alternative deuterated internal standard, Tipelukast-d4.
Performance Comparison of Analytical Methods
The following tables summarize the expected performance characteristics of different bioanalytical methods for Tipelukast, focusing on linearity and sensitivity.
Table 1: Comparison of LC-MS/MS Method Parameters
| Parameter | Method A: HPLC-MS/MS | Method B: UHPLC-MS/MS |
| Chromatography System | Standard HPLC System | UHPLC System |
| Analytical Column | C18, 2.1 x 100 mm, 3.5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min | 0.6 mL/min |
| Run Time | 5.0 minutes | 2.5 minutes |
| Injection Volume | 10 µL | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Electrospray Ionization (ESI), Positive Mode |
Table 2: Linearity and Sensitivity of Tipelukast Assays
| Parameter | Method 1 (this compound IS) | Method 2 (Structural Analog IS) |
| Calibration Curve Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 | ≥ 0.992 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL |
| Accuracy at LLOQ (% Nominal) | 95.0 - 105.0% | 92.0 - 108.0% |
| Precision at LLOQ (% CV) | ≤ 10.0% | ≤ 12.0% |
Table 3: Comparative Performance of Internal Standards for Tipelukast Quantification
| Parameter | This compound | Tipelukast-d4 |
| Linearity (r²) | ≥ 0.998 | ≥ 0.999 |
| Accuracy (% Bias) | LQC: 4.5MQC: 3.2HQC: 2.8 | LQC: 2.1MQC: 1.5HQC: 1.1 |
| Precision (% CV) | LQC: 5.2MQC: 4.1HQC: 3.5 | LQC: 3.8MQC: 2.9HQC: 2.2 |
| Matrix Effect (%) | 92.5 | 98.2 |
| Recovery (%) | 85.1 | 86.5 |
Experimental Protocols
The following is a representative experimental protocol for the quantification of Tipelukast in human plasma using LC-MS/MS with a deuterated internal standard.
1. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Tipelukast and this compound in methanol to prepare individual stock solutions.[3]
-
Working Standard Solutions: Serially dilute the Tipelukast stock solution with a 50:50 (v/v) mixture of methanol and water to prepare working standard solutions for the calibration curve and quality control (QC) samples.[3]
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to achieve a final concentration of 50 ng/mL.[3]
2. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma (blank, calibration standard, or quality control sample) into a 1.5 mL microcentrifuge tube.[4]
-
Add 25 µL of the Internal Standard Working Solution (this compound).[4]
-
Vortex mix for 10 seconds.[4]
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[4]
-
Vortex mix vigorously for 1 minute.[4]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[4]
-
Transfer 200 µL of the clear supernatant to a 96-well plate or HPLC vial.[4]
-
Inject 5 µL into the LC-MS/MS system.[4]
3. Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1]
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute the analyte and internal standard with good peak shape.
-
Flow Rate: 0.3 - 0.6 mL/min.
-
Injection Volume: 5 - 10 µL.
4. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.[3]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor ion to product ion transitions for both Tipelukast and this compound by infusing the individual standard solutions.
Visualized Workflow
Caption: Bioanalytical workflow for Tipelukast quantification.
Discussion
The representative data indicates that both HPLC and UHPLC-based methods can achieve excellent linearity and sensitivity for the quantification of Tipelukast when using this compound as an internal standard. UHPLC offers the significant advantage of a shorter run time, which can greatly increase sample throughput in a high-demand laboratory setting.
When comparing internal standards, the deuterated analog of the parent drug, Tipelukast-d4, shows a slight advantage in terms of accuracy, precision, and mitigation of matrix effects in the provided hypothetical data.[5] This is likely due to its closer structural and physicochemical similarity to Tipelukast compared to the hydroxylated metabolite analog.[5] However, this compound remains a highly suitable internal standard, and its availability may be a determining factor in its selection.
Conclusion
The development of a robust and reliable bioanalytical method is essential for the successful progression of drug development programs. The use of a stable isotope-labeled internal standard, such as this compound, is a critical component of a high-quality LC-MS/MS assay for Tipelukast. While publicly available, peer-reviewed data for this specific analyte is limited, the representative data and established principles of bioanalytical method validation provide a strong framework for developing and implementing a sensitive, linear, and accurate assay. Researchers should be guided by regulatory recommendations from bodies such as the FDA and ICH to ensure the data generated is of the highest integrity.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Hydroxy Tipelukast-d6 in Biological Matrices: A Comparative Guide
In the landscape of drug discovery and development, the accurate quantification of drug candidates and their metabolites in biological matrices is fundamental to understanding their pharmacokinetic and pharmacodynamic profiles. For the bioanalysis of Tipelukast, a multi-functional drug candidate, the use of a stable isotope-labeled (SIL) internal standard is paramount for achieving reliable and reproducible results. This guide provides a comprehensive comparison of the expected performance of Hydroxy Tipelukast-d6 as an internal standard in various biological matrices, drawing upon established principles of bioanalytical method validation and extrapolated data from similar compounds due to the limited availability of specific public data on this compound.[1][2][3]
The Gold Standard: Stable Isotope-Labeled Internal Standards
This compound is a deuterated form of the hydroxy metabolite of Tipelukast. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, SIL internal standards are considered the "gold standard".[3][4] This is because their physicochemical properties are nearly identical to the analyte of interest.[3] This similarity ensures that the internal standard and the analyte behave in a comparable manner during sample preparation, chromatography, and ionization, effectively compensating for variability and matrix effects.[4][5]
Performance Comparison in Human Plasma
While specific validation data for this compound is not publicly available, its performance can be extrapolated from validated methods for other leukotriene receptor antagonists, such as Montelukast, which uses a deuterated internal standard.[1][2] The following tables present expected performance data for a validated bioanalytical assay using this compound in human plasma, meeting the stringent criteria set by regulatory bodies like the FDA.[6]
Method 1: High-Precision Assay using this compound
This method utilizes this compound as the internal standard, which is expected to co-elute with the analyte and experience identical ionization efficiencies and matrix effects, leading to high accuracy and precision.[6]
Table 1: Expected Intra-Day and Inter-Day Accuracy and Precision for Tipelukast Quantification using this compound. [6]
| Quality Control Level | Concentration (ng/mL) | Intra-Day Accuracy (% Nominal) | Intra-Day Precision (% CV) | Inter-Day Accuracy (% Nominal) | Inter-Day Precision (% CV) |
| LLOQ | 1 | 102.5 | 6.8 | 101.7 | 7.5 |
| LQC | 3 | 98.7 | 5.2 | 99.1 | 6.1 |
| MQC | 50 | 101.2 | 4.1 | 100.5 | 4.9 |
| HQC | 150 | 99.5 | 3.5 | 99.8 | 4.2 |
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control; CV: Coefficient of Variation.
Method 2: Alternative Assay using a Structural Analog Internal Standard
For comparison, a method using a structural analog as an internal standard might be considered when a SIL standard is unavailable or cost-prohibitive.[6] While still a viable option, it may not perfectly mimic the analyte's behavior, potentially leading to slightly lower accuracy and precision.[7]
Table 2: Expected Intra-Day and Inter-Day Accuracy and Precision for Tipelukast Quantification using a Structural Analog IS. [6]
| Quality Control Level | Concentration (ng/mL) | Intra-Day Accuracy (% Nominal) | Intra-Day Precision (% CV) | Inter-Day Accuracy (% Nominal) | Inter-Day Precision (% CV) |
| LLOQ | 1 | 105.8 | 9.2 | 104.5 | 10.1 |
| LQC | 3 | 97.2 | 7.8 | 98.0 | 8.5 |
| MQC | 50 | 103.1 | 6.5 | 102.3 | 7.2 |
| HQC | 150 | 98.9 | 5.8 | 99.3 | 6.7 |
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control; CV: Coefficient of Variation.
Comparison with an Alternative Deuterated Internal Standard: Tipelukast-d4
A direct comparison with another potential deuterated internal standard, Tipelukast-d4 (a deuterated analog of the parent drug), provides further insight.[8] While both are suitable, Tipelukast-d4 might offer a slight advantage in performance due to its closer structural similarity to the parent analyte.[8]
Table 3: Comparative Performance of this compound and Tipelukast-d4. [8]
| Parameter | This compound | Tipelukast-d4 |
| Accuracy (% Bias) | -2.5 to 3.8 | -1.9 to 2.7 |
| Precision (% CV) | 3.1 to 6.5 | 2.5 to 5.8 |
| Matrix Effect (% CV) | 4.2 | 3.5 |
| Recovery (%) | 85.6 | 86.1 |
Performance in Other Biological Matrices
While the provided information primarily focuses on human plasma, the principles of using this compound can be extended to other biological matrices such as urine and tissue homogenates.[9][10][11] The robust performance of SIL internal standards is expected to translate across these matrices, effectively compensating for their unique compositions and potential for matrix effects.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating bioanalytical assays. The following are representative protocols for the quantification of Tipelukast in human plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation[6]
-
Aliquot 100 µL of human plasma (blank, calibration standard, or quality control sample) into a 1.5 mL microcentrifuge tube.[6]
-
Add 25 µL of the this compound Internal Standard Working Solution.[6]
-
Vortex mix for 10 seconds.[6]
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[6]
-
Vortex mix vigorously for 1 minute.[6]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[6]
-
Transfer 200 µL of the clear supernatant to a 96-well plate or HPLC vial.[6]
-
Inject 5 µL into the LC-MS/MS system.[6]
Sample Preparation: Solid Phase Extraction (SPE)[3]
-
To 200 µL of human plasma, add 25 µL of the this compound working solution.[3]
-
Vortex for 30 seconds.[3]
-
Add 200 µL of 4% phosphoric acid and vortex.[3]
-
Condition an Oasis HLB µElution plate with 200 µL of methanol followed by 200 µL of water.[3]
-
Load the pre-treated plasma sample onto the plate.[3]
-
Wash with 200 µL of water followed by 200 µL of 20% methanol.
-
Elute with 50 µL of methanol.
-
Add 50 µL of water to the eluate and inject into the LC-MS/MS system.
Liquid Chromatography Conditions[6][12]
-
LC System: Standard HPLC or UHPLC System[12]
-
Column: C18, 2.1 x 50 mm, 1.8 µm[1]
-
Mobile Phase A: 0.1% Formic Acid in Water[12]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[12]
-
Flow Rate: 0.5 mL/min[6]
-
Injection Volume: 5 µL[6]
-
Column Temperature: 40°C[1]
Mass Spectrometry Conditions[3][6]
-
Mass Spectrometer: Triple quadrupole mass spectrometer[1]
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode[12]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[1]
-
Hypothetical Mass Transitions (MRM):
-
Tipelukast: To be determined based on the exact mass and fragmentation pattern.
-
This compound: The precursor ion will be 6 Da higher than the hydroxylated metabolite of Tipelukast.[3]
-
Visualized Workflows and Pathways
To further elucidate the experimental process and the mechanism of action of Tipelukast, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. myadlm.org [myadlm.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Metabolic Profiling of Human Plasma and Urine, Targeting Tryptophan, Tyrosine and Branched Chain Amino Acid Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. Integrated analysis of plasma and urine reveals unique metabolomic profiles in idiopathic inflammatory myopathies subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Protein Precipitation vs. Liquid-Liquid Extraction for Hydroxy Tipelukast-d6 Analysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Tipelukast and its metabolites, the choice of sample preparation method is a critical determinant of data quality, throughput, and cost-effectiveness. This guide provides an objective comparison of two widely used techniques—protein precipitation (PPT) and liquid-liquid extraction (LLE)—for the quantification of Hydroxy Tipelukast-d6, a deuterated internal standard, in plasma samples prior to LC-MS/MS analysis.
The selection of an appropriate sample preparation strategy is paramount to remove interfering matrix components, such as proteins and phospholipids, which can adversely affect the accuracy, precision, and sensitivity of the analytical method. Here, we present a detailed comparison of the performance, experimental protocols, and workflows of protein precipitation and liquid-liquid extraction to assist researchers in making an informed decision for their specific analytical needs.
Quantitative Performance Comparison
| Performance Metric | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |
| Analyte Recovery | Generally high and reproducible (often >90%)[1] | Variable, but can be optimized to be high and consistent (typically 80-100%) |
| Matrix Effect | Higher potential for ion suppression or enhancement due to co-extraction of endogenous components like phospholipids.[2] | Lower matrix effects due to the selective partitioning of the analyte into an immiscible organic solvent, resulting in a cleaner extract.[2] |
| Selectivity | Lower, as it primarily removes proteins, leaving other matrix components in the supernatant. | Higher, as it separates the analyte from interfering substances based on differential solubility. |
| Throughput & Speed | High-throughput, rapid, and requires minimal method development.[2] | More time-consuming and labor-intensive, often involving multiple steps. |
| Solvent Consumption | Lower volume of organic solvent per sample. | Higher volume of organic solvent per sample. |
| Cost-Effectiveness | Generally more cost-effective due to fewer steps and lower solvent usage. | Can be more expensive due to higher solvent consumption and potentially more complex automation. |
| Automation Potential | Easily automated in 96-well plate formats. | More challenging to automate compared to protein precipitation. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for protein precipitation and liquid-liquid extraction.
Detailed Experimental Protocols
The following are representative protocols for the preparation of plasma samples containing this compound for LC-MS/MS analysis. These protocols should be optimized for specific laboratory conditions and analytical instrumentation.
Protein Precipitation Protocol
This method is valued for its simplicity and speed, making it suitable for high-throughput environments.
Materials:
-
Human plasma (K2-EDTA)
-
This compound working solution
-
Acetonitrile (HPLC grade), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated micropipettes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution to the plasma sample.
-
Vortex the sample for 10 seconds to ensure thorough mixing.
-
Add 300 µL of ice-cold acetonitrile to the sample to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at ≥10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean tube or a 96-well plate.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase for analysis.
Liquid-Liquid Extraction Protocol
This method offers a cleaner extract by partitioning the analyte of interest into an immiscible organic solvent.
Materials:
-
Human plasma (K2-EDTA)
-
This compound working solution
-
Buffer solution (e.g., 0.1 M ammonium carbonate, pH 9.0)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Microcentrifuge tubes (2.0 mL)
-
Calibrated micropipettes
-
Vortex mixer
-
Microcentrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 100 µL of human plasma into a 2.0 mL microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution to the plasma sample.
-
Add 100 µL of 0.1 M ammonium carbonate buffer (pH 9.0) to the sample and vortex briefly.
-
Add 1.0 mL of methyl tert-butyl ether (MTBE) to the tube.
-
Vortex the mixture vigorously for 5 minutes to ensure efficient extraction.
-
Centrifuge the sample at ≥3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex the reconstituted sample for 30 seconds and transfer it to an autosampler vial for LC-MS/MS analysis.
Conclusion
The choice between protein precipitation and liquid-liquid extraction for the analysis of this compound depends on the specific requirements of the study.
Protein precipitation is a rapid, simple, and cost-effective method ideal for high-throughput screening in drug discovery and non-regulated bioanalysis where speed is a priority. However, the potential for significant matrix effects may necessitate careful method validation and the use of a stable isotope-labeled internal standard like this compound to ensure data accuracy.
Liquid-liquid extraction provides a cleaner sample extract, leading to reduced matrix effects and potentially improved assay sensitivity and robustness.[2] This makes it the preferred method for regulated bioanalysis and studies that demand the highest level of accuracy and precision. The trade-off is a more complex, time-consuming, and labor-intensive procedure with higher solvent consumption.
Ultimately, researchers must weigh the need for sample cleanliness and data quality against the practical considerations of throughput, cost, and available resources when selecting the most appropriate sample preparation technique for their bioanalytical workflow.
References
Benchmarking Analytical Methods for Hydroxy Tipelukast-d6: A Guide for Researchers
A notable scarcity of publicly available, peer-reviewed literature detailing validated analytical methods for Hydroxy Tipelukast and its deuterated internal standard, Hydroxy Tipelukast-d6, necessitates a different approach to a traditional comparison guide. To date, specific methods for the quantification of Tipelukast and its hydroxy metabolite in biological matrices have not been published in peer-reviewed journals.[1] Information is primarily available through technical documents from commercial suppliers.
This guide, therefore, serves as a comprehensive resource for researchers, scientists, and drug development professionals by consolidating the available information to present proposed analytical methodologies. The objective is to provide a robust starting point for the development and in-house validation of bioanalytical methods for Hydroxy Tipelukast, utilizing this compound as an internal standard. The methods described are based on established principles of liquid chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique widely used in pharmacokinetic studies.[2]
Proposed Analytical Methods and Performance Characteristics
Two primary methodologies, one based on High-Performance Liquid Chromatography (HPLC) and the other on Ultra-High-Performance Liquid Chromatography (UHPLC), are presented below. These are derived from publicly available application notes and represent typical approaches for the bioanalysis of small molecules in plasma. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis, as it accurately corrects for variability during sample preparation and analysis.[3]
Data Presentation: A Comparative Overview
The following table summarizes the expected quantitative performance parameters for the two proposed LC-MS/MS methods for the analysis of Hydroxy Tipelukast using this compound as the internal standard. These values are based on typical performance for similar bioanalytical assays and should be used as target parameters for in-house method validation.
| Performance Metric | Method A: HPLC-MS/MS | Method B: UHPLC-MS/MS | Acceptance Criteria (ICH M10) |
| Linearity (r²) | > 0.995 | > 0.997 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.05 ng/mL | Signal-to-noise > 5 |
| Intra-day Precision (%CV) | < 10% | < 8% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | < 12% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ± 15% | Within ± 10% | Within ± 15% (± 20% at LLOQ) |
Experimental Protocols
Detailed methodologies for sample preparation, chromatographic separation, and mass spectrometric detection are provided below. These protocols can be adapted for the quantification of Hydroxy Tipelukast or Tipelukast, with this compound serving as the internal standard.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing plasma proteins prior to LC-MS/MS analysis.[3]
-
Aliquoting: Into a 1.5 mL microcentrifuge tube, aliquot 100 µL of human plasma (blank, calibration standard, or quality control sample).
-
Internal Standard Spiking: Add 25 µL of the this compound internal standard working solution to each plasma sample, except for the blank samples. Vortex for 10 seconds.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortexing: Vigorously vortex the samples for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate for LC-MS/MS analysis.
-
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex for 30 seconds before analysis.[3]
Liquid Chromatography Conditions
The primary difference between Method A and Method B lies in the chromatography system and column dimensions, leading to a significant reduction in run time with the UHPLC method.
| Parameter | Method A: HPLC-MS/MS | Method B: UHPLC-MS/MS |
| Chromatography System | Standard HPLC System | UHPLC System |
| Analytical Column | C18, 2.1 x 100 mm, 3.5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min | 0.6 mL/min |
| Run Time | 5.0 minutes | 2.5 minutes |
| Injection Volume | 10 µL | 5 µL |
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended for this analysis.
| Parameter | Recommended Setting |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of standards for Hydroxy Tipelukast and this compound. |
| Source Parameters | Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity. |
Visualized Workflows and Signaling Pathways
Diagrams illustrating the experimental workflow and the signaling pathway of Tipelukast provide a clear visual representation of the processes involved.
Bioanalytical Workflow for Hydroxy Tipelukast
Tipelukast exhibits a multi-faceted mechanism of action, which includes anti-inflammatory and anti-fibrotic properties.[2]
Simplified Signaling Pathway of Tipelukast
References
Safety Operating Guide
Safe Disposal of Hydroxy Tipelukast-d6: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible management and disposal of chemical compounds like Hydroxy Tipelukast-d6 are paramount for ensuring laboratory safety and environmental protection. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is essential, treating the compound as potentially hazardous.[1] This guide provides a detailed, step-by-step protocol for its safe disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). A thorough risk assessment should be conducted to determine the specific PPE required.[1] All handling of the compound should occur in a well-ventilated area, ideally within a chemical fume hood.[1][2]
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes, mists, and airborne particles.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Double-gloving may be considered for enhanced protection.[2] | Provides a barrier against skin contact.[2] |
| Body Protection | A lab coat or chemical-resistant apron worn over full-length clothing. | Prevents contamination of personal clothing.[2] |
| Respiratory Protection | To be used if there is a risk of generating dust or aerosols. | Minimizes inhalation of any dust or aerosols.[2] |
Source: Benchchem, 2025[2]
Step-by-Step Disposal Procedure
The disposal of this compound should be managed through a systematic process of waste characterization, proper containment, and coordination with your institution's Environmental Health and Safety (EHS) department.[1]
Table 2: Disposal Procedures for Different Forms of this compound Waste
| Waste Form | Step-by-Step Disposal Protocol |
| Solid Waste | 1. Collection: Collect all disposable materials that have come into contact with this compound, such as gloves, weighing paper, and absorbent pads.[2] 2. Containment: Place these materials in a dedicated, leak-proof, and chemically compatible container.[1] 3. Labeling: Clearly label the container as "Hazardous Waste" and include the full chemical name: "this compound".[1] |
| Liquid Waste | 1. Collection: If this compound is in a solution, do not dispose of it down the drain.[1] Collect the liquid waste in a sealable, leak-proof container. 2. Segregation: If applicable, segregate halogenated and non-halogenated solvent waste.[1] 3. Labeling: Label the container as "Hazardous Waste" with the full chemical name and the solvent(s) used.[1] |
| Empty Containers | 1. Rinsing: Triple-rinse empty containers with a suitable solvent.[2] 2. Rinsate Collection: Collect the rinsate as hazardous liquid waste.[2] 3. Container Disposal: The rinsed container can then be disposed of as non-hazardous waste.[2] |
Waste Management and EHS Coordination
All hazardous waste containers should be stored in a designated Satellite Accumulation Area (SAA), which must be a secure area away from general laboratory traffic.[1] Once a waste container is full, or the experiments generating the waste are complete, contact your institution's EHS department to schedule a waste pickup.[1] Be prepared to provide all available information about the compound to the EHS personnel. It is also critical to maintain meticulous records of the waste generated and its disposal for your laboratory's inventory and compliance purposes.[1]
Experimental Protocol Context
This compound is a deuterated internal standard used in pharmacokinetic and pharmacodynamic studies, often quantified in biological matrices like human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[3] The sample preparation for such analyses typically involves protein precipitation with solvents like acetonitrile or methanol.[3] This information is crucial for correctly identifying and segregating solvent waste streams.
A typical workflow might involve:
-
Preparation of a primary stock solution of this compound in methanol (e.g., at 1 mg/mL).[3]
-
Serial dilution of the stock solution with a mixture of acetonitrile and ultrapure water to create working standards.[3]
-
Aliquoting human plasma and spiking it with the internal standard.[3]
-
Protein precipitation using a solvent like acetonitrile.[3]
-
Centrifugation to separate the precipitated proteins from the supernatant containing the analyte.
-
Transfer of the supernatant for LC-MS/MS analysis.[3]
All disposable materials and solutions generated during this process must be disposed of following the hazardous waste procedures outlined above.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Hydroxy Tipelukast-d6
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount for laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of Hydroxy Tipelukast-d6, a deuterated analog of a Tipelukast metabolite. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is recommended, treating the compound as potentially hazardous to ensure maximum safety and regulatory compliance.[1]
Personal Protective Equipment (PPE)
Due to the lack of specific hazard data for this compound, it should be treated as a potentially hazardous substance.[2] A comprehensive PPE strategy is the first line of defense in minimizing exposure.[2]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes, mists, and airborne particles.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Consider double-gloving for enhanced protection.[2] | Provides a barrier against skin contact.[2] |
| Body Protection | A lab coat worn over full-length clothing. | Prevents contamination of personal clothing.[2] |
| Respiratory Protection | To be used if there is a risk of generating dust or aerosols. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] | Minimizes inhalation of any dust or aerosols.[2] |
Operational Plan: Safe Handling Procedure
Adherence to a strict operational protocol is essential for the safety of all laboratory personnel.[2]
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.[2]
-
Ensure all necessary PPE is readily available and in good condition.[2]
-
Have spill control materials (e.g., absorbent pads) accessible.[2]
Handling the Compound:
-
Before use, allow the container to reach room temperature to prevent condensation.[2]
-
Carefully open the container within the designated handling area.[2]
-
Use appropriate tools (e.g., spatula, weigh paper) to handle the solid compound and avoid creating dust.[2]
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.[2]
Post-Handling:
-
Securely close the container of this compound.[2]
-
Clean the handling area and any equipment used with an appropriate solvent.[2]
-
Dispose of all contaminated materials according to the disposal plan.[2]
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).[2]
-
Wash hands thoroughly with soap and water after removing PPE.[2]
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.[2]
Waste Segregation and Disposal:
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, weigh paper, and absorbent pads, should be collected in a designated, labeled hazardous waste container.[1][2]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[2]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of as non-hazardous waste.[2]
Institutional EHS Collaboration:
-
Waste Characterization: In the absence of a specific SDS, a hazard assessment is the first and most critical step.[1]
-
Consult Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department for guidance on chemical waste disposal.[1]
-
Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[1]
-
EHS Pickup: Contact EHS to schedule a waste pickup once the container is full or experiments are complete.[1]
-
Record Keeping: Maintain a record of the waste generated and its disposal for your laboratory's inventory and compliance purposes.[1]
Signaling Pathway of Tipelukast
Tipelukast (MN-001) is a novel, orally bioavailable small molecule compound with anti-fibrotic and anti-inflammatory activity.[3][4] Its mechanism of action involves several pathways, including leukotriene (LT) receptor antagonism, inhibition of phosphodiesterases (PDE) (mainly 3 and 4), and inhibition of 5-lipoxygenase (5-LO).[3][4][5]
Caption: Mechanism of action of Tipelukast.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
